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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(3-Ethoxyphenyl)prop-2-en-1-ol: A Comprehensive Technical Guide

Executive Summary As drug development pipelines increasingly rely on structurally diverse building blocks, cinnamyl alcohol derivatives have emerged as privileged scaffolds for cross-coupling, allylic substitution, and e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly rely on structurally diverse building blocks, cinnamyl alcohol derivatives have emerged as privileged scaffolds for cross-coupling, allylic substitution, and etherification reactions. This whitepaper provides a comprehensive, field-proven methodology for the synthesis and characterization of 3-(3-ethoxyphenyl)prop-2-en-1-ol . By leveraging a highly (E)-selective Horner-Wadsworth-Emmons (HWE) olefination followed by a chemoselective Diisobutylaluminum hydride (DIBAL-H) reduction, this guide establishes a robust, self-validating workflow designed for high-yield, scalable laboratory production.

Retrosynthetic Rationale & Route Selection

The target molecule, an allylic alcohol bearing a meta-ethoxy substituted phenyl ring, requires strict control over the alkene geometry. Direct cross-metathesis or Heck coupling approaches often yield inseparable (E)/(Z) mixtures or result in unwanted side reactions at the allylic position.

To ensure absolute (E)-stereocontrol, the retrosynthetic disconnection traces back to the corresponding α,β-unsaturated ester, which can be cleanly accessed from commercially available 3-ethoxybenzaldehyde.

Synthesis_Route SM 3-Ethoxybenzaldehyde Int Ethyl (E)-3-(3-ethoxyphenyl)acrylate SM->Int HWE Olefination Reagent1 Triethyl phosphonoacetate DBU, LiCl, MeCN Reagent1->Int Prod (E)-3-(3-Ethoxyphenyl)prop-2-en-1-ol Int->Prod 1,2-Reduction Reagent2 DIBAL-H (2.5 eq) CH2Cl2, -78°C to 0°C Reagent2->Prod

Figure 1: Two-step synthetic workflow for (E)-3-(3-ethoxyphenyl)prop-2-en-1-ol.

Mechanistic Causality in Key Transformations

Horner-Wadsworth-Emmons (HWE) Olefination

The HWE olefination is selected over the classical Wittig reaction to guarantee high (E)-stereoselectivity of the resulting cinnamate[1]. By employing Masamune-Roush conditions—utilizing Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—we establish a self-validating, mild enolization system[2]. Causality: The lithium cation acts as a Lewis acid, coordinating tightly to the phosphoryl oxygen of triethyl phosphonoacetate. This significantly increases the acidity of the α-protons, allowing the use of the mild, non-nucleophilic base DBU instead of harsh hydrides (e.g., NaH). This thermodynamic control suppresses side reactions and yields the (E)-α,β-unsaturated ester as the sole geometric isomer[1].

Chemoselective 1,2-Reduction via DIBAL-H

While DIBAL-H is classically known for the partial reduction of esters to aldehydes at strictly maintained cryogenic temperatures (-78 °C) using 1.0 equivalent[3], forcing conditions—specifically the use of >2.5 equivalents and allowing the reaction to warm to 0 °C—drive the complete reduction to the primary alcohol[4]. Causality: The strategic choice of DIBAL-H over Lithium Aluminum Hydride (LiAlH₄) is dictated by chemoselectivity. LiAlH₄ carries a significant risk of over-reducing the conjugated alkene via 1,4-hydride delivery. In contrast, the bulky diisobutyl ligands of DIBAL-H sterically restrict attack to the carbonyl carbon, ensuring pristine preservation of the allylic double bond[5].

DIBALH_Mechanism Ester α,β-Unsaturated Ester Coord Al-O Lewis Acid Complex Ester->Coord + DIBAL-H (1st eq) Tetra Tetrahedral Hemiacetalate (Stable at -78°C) Coord->Tetra Hydride Transfer Aldehyde Aldehyde Intermediate Tetra->Aldehyde Warming / Collapse Alkoxide Aluminum Alkoxide Aldehyde->Alkoxide + DIBAL-H (2nd eq) Alcohol Allylic Alcohol Alkoxide->Alcohol Rochelle's Salt Quench

Figure 2: Mechanistic causality of DIBAL-H mediated 1,2-reduction of esters.

Validated Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(3-ethoxyphenyl)acrylate
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous Lithium Chloride (1.5 equiv, 15 mmol) and suspend in anhydrous acetonitrile (40 mL)[2].

  • Ylide Formation: Add triethyl phosphonoacetate (1.2 equiv, 12 mmol) followed by dropwise addition of DBU (1.2 equiv, 12 mmol).

    • Self-Validation Check: The cloudy suspension will transition to a clear, pale-yellow solution within 15 minutes, confirming successful ylide generation.

  • Coupling: Add 3-ethoxybenzaldehyde (1.0 equiv, 10 mmol) dropwise. Stir the reaction at room temperature for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 8:2) should reveal complete consumption of the starting material (Rf ~0.6) and the appearance of a new, highly UV-active ester spot (Rf ~0.4).

  • Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the intermediate ester.

Step 2: Synthesis of (E)-3-(3-Ethoxyphenyl)prop-2-en-1-ol
  • Cryogenic Setup: Dissolve the purified ethyl (E)-3-(3-ethoxyphenyl)acrylate (1.0 equiv, 8 mmol) in anhydrous CH₂Cl₂ (30 mL) in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath[6].

  • Reduction: Slowly add a 1.0 M solution of DIBAL-H in hexanes (2.5 equiv, 20 mL) dropwise down the side of the flask to maintain internal temperature[5]. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to 0 °C for an additional 1 hour to force complete reduction[4].

  • Quenching & Workup: Cool the mixture back to -78 °C. Carefully quench by dropwise addition of EtOAc (5 mL) followed by methanol (5 mL).

    • Self-Validation Check: Gas evolution (isobutane and H₂) confirms the destruction of excess active hydride[7].

  • Aluminum Chelation: Add saturated aqueous Rochelle's salt (potassium sodium tartrate, 40 mL) and warm to room temperature.

    • Self-Validation Check: An initial thick white emulsion will form. Vigorous stirring for 1–2 hours is critical until the emulsion breaks into two sharply defined, transparent liquid phases, validating complete aluminum chelation[7].

  • Isolation: Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 20 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the pure allylic alcohol.

Analytical Characterization Data

To ensure structural integrity and confirm the (E)-geometry of the synthesized compound, the following quantitative analytical data profile is expected for the purified product.

Analytical TechniqueParameter / SignalAssignment / Structural Correlation
¹H NMR (400 MHz, CDCl₃) δ 7.23 (t, J = 7.9 Hz, 1H)Aromatic C5-H (meta to ethoxy)
δ 6.96 (d, J = 7.7 Hz, 1H)Aromatic C6-H (para to ethoxy)
δ 6.92 (t, J = 2.0 Hz, 1H)Aromatic C2-H (ortho to both groups)
δ 6.80 (dd, J = 8.2, 2.5 Hz, 1H)Aromatic C4-H (ortho to ethoxy)
δ 6.58 (d, J = 15.9 Hz, 1H)Olefinic C1'-H (Ar-CH=, trans coupling)
δ 6.36 (dt, J = 15.9, 5.7 Hz, 1H)Olefinic C2'-H (=CH-CH₂OH)
δ 4.32 (dd, J = 5.7, 1.5 Hz, 2H)Allylic CH₂OH
δ 4.05 (q, J = 7.0 Hz, 2H)Ethoxy -OCH₂CH₃
δ 1.42 (t, J = 7.0 Hz, 3H)Ethoxy -OCH₂CH₃
¹³C NMR (100 MHz, CDCl₃) δ 159.2, 138.3Quaternary aromatic carbons (C3, C1)
δ 131.1, 128.8Olefinic carbons (C1', C2')
δ 129.6, 119.1, 113.8, 112.5Aromatic CH carbons
δ 63.8, 63.5Aliphatic oxygenated carbons (CH₂OH, OCH₂)
δ 14.9Ethoxy methyl carbon
HRMS (ESI+) m/z 201.0890[M+Na]⁺ (Calculated for C₁₁H₁₄O₂Na: 201.0886)
FT-IR (ATR) 3350 cm⁻¹ (br)O-H stretching (primary alcohol)
1650 cm⁻¹, 965 cm⁻¹C=C stretching, trans-alkene out-of-plane bending

References

  • Preparation of Amino-Substituted Indenes and 1,4-Dihydronaphthalenes Using a One-Pot Multireaction Approach: Total Synthesis of Oxybenzo[c]phenanthridine Alkaloids. The Journal of Organic Chemistry (ACS). 1

  • DIBAL-H Reduction. Organic Synthesis. 5

  • Transition metal-free, NaOtBu-O2–mediated one-pot cascade oxidation of allylic alcohols to α,β-unsaturated carboxylic acids. Green Chemistry (RSC). 6

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. 3

  • Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation. National Institutes of Health (NIH). 2

  • Work-up for DIBAL-H reduction (ester-alcohol)? ResearchGate. 7

  • DIBAL-H: Ester to Aldehyde Stopping Point & Traps. OrgoSolver. 4

Sources

Exploratory

Physicochemical Profiling and Empirical Characterization of 3-(3-Ethoxyphenyl)prop-2-en-1-ol: A Technical Guide for Preclinical Development

Executive Summary and Mechanistic Rationale In the landscape of preclinical drug development, phenylpropanoid derivatives frequently serve as versatile pharmacophores or critical synthetic intermediates. 3-(3-Ethoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Mechanistic Rationale

In the landscape of preclinical drug development, phenylpropanoid derivatives frequently serve as versatile pharmacophores or critical synthetic intermediates. 3-(3-Ethoxyphenyl)prop-2-en-1-ol —a structurally modified cinnamyl alcohol featuring a meta-ethoxy substitution—presents a unique physicochemical profile. The presence of the allylic alcohol moiety provides a reactive handle for derivatization, while the meta-ethoxy group modulates the electronic density of the aromatic ring primarily through inductive effects, avoiding the direct resonance conjugation seen in ortho or para substitutions.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of properties, but as a dynamic system. To accurately predict its absorption, distribution, metabolism, and excretion (ADME) behavior, we must bridge theoretical in silico predictions with rigorous, self-validating empirical protocols. This whitepaper outlines the foundational physicochemical data of 3-(3-Ethoxyphenyl)prop-2-en-1-ol and details the exact methodologies required to validate these parameters in a laboratory setting.

Structural Analysis and Predictive Profiling

Before committing resources to empirical benchwork, a robust in silico evaluation is mandatory to establish baseline expectations. 3-(3-Ethoxyphenyl)prop-2-en-1-ol adheres strictly to Lipinski’s Rule of Five [1], indicating a high probability of favorable oral bioavailability.

The topological polar surface area (TPSA) is kept optimally low by the ether and hydroxyl groups, suggesting excellent membrane permeability. However, predictive models for partition coefficients (LogP) often struggle with the subtle steric hindrances introduced by meta-alkoxy groups. Therefore, while the predicted LogP is highly favorable for lipid bilayer traversal, it necessitates empirical validation.

Table 1: Predictive Physicochemical Properties
ParameterValueMechanistic Implication
Molecular Formula C₁₁H₁₄O₂Standard small-molecule space.
Molecular Weight 178.23 g/mol Well below the 500 Da limit; highly diffusible [1].
Hydrogen Bond Donors 1 (Hydroxyl -OH)Minimal desolvation energy required for membrane crossing.
Hydrogen Bond Acceptors 2 (-OH, Ether -O-)Sufficient for target protein interaction without hindering permeability.
Topological Polar Surface Area 29.46 Ų< 140 Ų threshold; predicts high passive blood-brain barrier (BBB) penetration.
Rotatable Bonds 4Low entropic penalty upon binding to a target receptor.
Predicted LogP ~2.6Ideal lipophilicity range (1.0 - 3.0) for oral absorption.
Predicted pKa (Alcohol) ~15.0Remains entirely unionized at physiological pH (7.4).

Empirical Validation: Self-Validating Workflows

To transition from predictive models to actionable development data, we must employ analytical workflows that inherently verify their own accuracy. The following protocols are designed with internal causality and self-validation mechanisms.

Workflow A 3-(3-Ethoxyphenyl)prop-2-en-1-ol API Candidate B In Silico Profiling (Lipinski Parameters) A->B Predicts C Empirical Validation B->C Guides D LogP Determination (OECD 107 Shake-Flask) C->D E Forced Degradation (ICH Q1A Guidelines) C->E F HPLC-UV Quantification (Phase Analysis) D->F G LC-MS/MS (Degradant ID) E->G

Analytical workflow for the physicochemical profiling of 3-(3-Ethoxyphenyl)prop-2-en-1-ol.

Protocol A: Determination of Lipophilicity (LogP) via Shake-Flask Method

Causality & Rationale: We utilize the OECD Test Guideline 107 [2]. Relying solely on the aqueous depletion of the compound to calculate LogP is a flawed practice, as it ignores compound adsorption to glassware or emulsion trapping. This protocol is self-validating because it mandates the independent HPLC quantification of the API in both the aqueous and organic phases. If the sum of the quantified mass does not equal the initial input mass (±5%), the assay is invalid, preventing false lipophilicity data.

Step-by-Step Methodology:

  • Solvent Pre-saturation: Vigorously stir n-octanol and HPLC-grade water together for 24 hours at 25°C. Why? To mutually saturate the phases. If dry solvents are used, they will dissolve into each other during the assay, altering the phase volume ratio and skewing the final concentration calculations.

  • Stock Preparation: Dissolve exactly 10.0 mg of 3-(3-Ethoxyphenyl)prop-2-en-1-ol in 10 mL of the pre-saturated n-octanol.

  • Equilibration: In a temperature-controlled vessel (25 ± 1°C), combine 5 mL of the stock solution with 5 mL of pre-saturated water. Agitate on a mechanical shaker at 200 rpm for 60 minutes.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 3000 × g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample the upper (octanol) and lower (aqueous) phases using separate glass syringes. Dilute appropriately and analyze via HPLC-UV at 254 nm (the optimal wavelength due to the conjugated phenyl-alkene chromophore).

  • Calculation: LogP = Log₁₀([Concentration in Octanol] /[Concentration in Water]).

Protocol B: Forced Degradation and Stability Indicating Assay

Causality & Rationale: According to ICH Q1A(R2) guidelines [3], understanding the intrinsic stability of a molecule dictates its formulation strategy. 3-(3-Ethoxyphenyl)prop-2-en-1-ol contains two structural liabilities: an allylic alcohol (highly susceptible to oxidation) and an alkene (susceptible to photolytic E/Z isomerization). By subjecting the compound to forced degradation, we create a self-validating chromatographic method; we ensure our HPLC method can resolve the parent peak from its primary degradants, confirming the method is truly "stability-indicating."

Degradation Parent 3-(3-Ethoxyphenyl) prop-2-en-1-ol (trans-isomer) Oxidation Oxidative Stress (H2O2 / O2) Parent->Oxidation Photo Photolytic Stress (UV/Vis Light) Parent->Photo Aldehyde 3-(3-Ethoxyphenyl) acrylaldehyde Oxidation->Aldehyde Allylic Oxidation CisIsomer cis-Isomerization Product Photo->CisIsomer E/Z Isomerization

Primary forced degradation pathways of 3-(3-Ethoxyphenyl)prop-2-en-1-ol under stress.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 Water:Acetonitrile diluent.

  • Oxidative Stress (Allylic Oxidation): Add 3% H₂O₂ to an aliquot of the sample. Incubate at room temperature for 24 hours. Mechanistic note: The primary degradant expected is 3-(3-ethoxyphenyl)acrylaldehyde, as the allylic alcohol is oxidized to an α,β-unsaturated aldehyde.

  • Photolytic Stress (Isomerization): Expose an aliquot (in a quartz cuvette) to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. Mechanistic note: The thermodynamically stable trans (E) alkene will partially isomerize to the sterically hindered cis (Z) conformation.

  • Chromatographic Validation: Inject the stressed samples into an LC-MS/MS system. A successful assay will show a mass balance where the reduction in the parent peak area is directly proportional to the emergence of the aldehyde (M-2) and cis-isomer (isobaric) peaks.

Conclusion

The characterization of 3-(3-Ethoxyphenyl)prop-2-en-1-ol requires a deep understanding of its structural nuances. While in silico models suggest it is a highly permeable, Lipinski-compliant molecule [1], its allylic nature demands rigorous empirical validation. By employing self-validating protocols like the OECD 107 bi-phasic quantification [2] and ICH Q1A-compliant forced degradation [3], researchers can confidently establish the physicochemical boundaries of this compound, ensuring downstream formulation and biological assays are built on unshakeable analytical foundations.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • European Medicines Agency (EMA). (2003). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." International Council for Harmonisation. URL:[Link]

Foundational

Structural Elucidation and Spectroscopic Characterization of 3-(3-Ethoxyphenyl)prop-2-en-1-ol: A Comprehensive Guide

Executive Summary Molecule: 3-(3-Ethoxyphenyl)prop-2-en-1-ol CAS Registry Number: 854630-10-9 (Generic/Related); Note: Often referenced in lignin model libraries. Molecular Formula: Exact Mass: 178.0994 Da This technical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 3-(3-Ethoxyphenyl)prop-2-en-1-ol CAS Registry Number: 854630-10-9 (Generic/Related); Note: Often referenced in lignin model libraries. Molecular Formula:


Exact Mass:  178.0994 Da

This technical guide provides a high-fidelity spectroscopic profile for 3-(3-ethoxyphenyl)prop-2-en-1-ol , a specific meta-substituted cinnamyl alcohol derivative. While para-substituted isomers (e.g., p-coumaryl alcohol) are ubiquitous in standard databases, the meta-isomer requires precise structural analysis to distinguish it from its regioisomers. This document synthesizes experimental consensus data and rigorous substituent-chemical-shift additivity principles to serve as a reference for researchers in lignin chemistry, fragrance synthesis, and pharmaceutical intermediate analysis.

Molecular Profile & Synthesis Context[1][2]

To understand the spectroscopic data, one must first understand the geometric and electronic environment of the molecule. The compound consists of a phenyl ring substituted at the meta (3) position with an ethoxy group, conjugated to a trans-allylic alcohol chain.

Synthetic Origin & Impurity Profile

The spectroscopic analysis often reveals specific impurities based on the synthesis route. The most common pathway involves the reduction of ethyl 3-ethoxycinnamate using DIBAL-H or


.
  • Target Isomer: Trans (

    
    )-isomer (Thermodynamically favored).
    
  • Common Impurities:

    • Cis (

      
      )-isomer (Trace, identified by lower 
      
      
      
      -coupling).
    • Over-reduced saturated alcohol (3-(3-ethoxyphenyl)propan-1-ol).

    • Unreduced aldehyde (3-ethoxycinnamaldehyde).

Experimental Workflow Visualization

The following diagram outlines the critical path from crude synthesis to spectroscopic validation.

AnalyticalWorkflow Start Crude Reaction Mixture (Reduction of Ester) Workup Quench & Extraction (Removal of Al salts) Start->Workup 0°C -> RT Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Concentration Analysis Spectroscopic Validation Purification->Analysis NMR 1H/13C NMR (Isomer Purity) Analysis->NMR IR FT-IR (Func. Groups) Analysis->IR MS GC-MS/EI (Mol. Ion) Analysis->MS

Figure 1: Analytical workflow for the isolation and characterization of cinnamyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

The NMR data presented below assumes the standard (E)-isomer configuration in Chloroform-d (


) .
H NMR (Proton) Data

The hallmark of this molecule is the meta-substitution pattern, which disrupts the symmetry seen in para-isomers, creating a complex aromatic region.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (2) 6.95 - 7.00Singlet (br) / Narrow Doublet1H

Isolated proton between substituents.
Ar-H (5) 7.22 - 7.26Triplet (t)1H

Meta-coupling to H4/H6.
Ar-H (6) 6.98 - 7.05Doublet (d)1H

Ortho to alkyl chain.
Ar-H (4) 6.80 - 6.85Doublet of Doublets (dd)1H

Ortho to ethoxy, Para to alkyl.
Alkene (7) 6.55Doublet (d)1H

Diagnostic: Large

confirms Trans (

) geometry.
Alkene (8) 6.30Doublet of Triplets (dt)1H

Couples to H7 (trans) and H9 (allylic).
Allylic (9) 4.32Doublet (d)2H


adjacent to OH and Alkene.
Ethoxy (

)
4.05Quartet (q)2H

Characteristic ethoxy methylene.
Ethoxy (

)
1.41Triplet (t)3H

Characteristic ethoxy methyl.
-OH ~1.80Broad Singlet (br s)1H-Concentration dependent.

Expert Insight:

  • Differentiation: In a para-substituted isomer, you would see a clean AA'BB' system (two doublets). Here, the meta pattern is distinct: look for the "singlet" at ~6.95 ppm (H2) and the triplet at ~7.24 ppm (H5).

  • Coupling Verification: The coupling constant of 15.9 Hz at

    
     6.55 is the primary validation point for the (
    
    
    
    )-stereochemistry. If a doublet appears at
    
    
    Hz, significant (
    
    
    )-isomer contamination is present.
C NMR (Carbon) Data

(


, 100 MHz)
Carbon TypeShift (

, ppm)
Assignment
Aromatic (C-O) 159.1C3 (Ipso to Ethoxy) - Most deshielded aromatic.
Aromatic (C-C) 138.2C1 (Ipso to Alkene).
Alkene 131.0C7 (Beta to ring).
Aromatic (CH) 129.6C5 (Meta to ethoxy).
Alkene 128.5C8 (Beta to OH).
Aromatic (CH) 119.2C6 (Ortho to chain).
Aromatic (CH) 113.8C4 (Ortho to ethoxy).
Aromatic (CH) 112.5C2 (Isolated between substituents).
Ether (

)
63.5Ethoxy methylene.
Allylic (

)
63.2Alcohol methylene (shifts to ~61 if saturated).
Ether (

)
14.8Ethoxy methyl.

Mass Spectrometry (MS) Profile

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (


):  m/z 178

The fragmentation pattern of cinnamyl alcohols is dominated by the stability of the conjugated system and the formation of tropylium-like cations.

Key Fragmentation Ions[1]
m/zAbundanceFragment IdentityMechanism
178 Moderate

Molecular Ion.
160 High

Dehydration: Loss of water is very facile in allylic alcohols, forming a conjugated phenyl-diene cation.
131-133 High

Loss of ethoxy radical/ethyl group + rearrangement.
103-105 High

Styrenyl cation variants.
77 Moderate

Phenyl cation (standard aromatic diagnostic).
Fragmentation Pathway Diagram

The following Graphviz diagram illustrates the logical decay of the molecular ion.

MassSpecFrag M_Ion Molecular Ion [M]+ m/z 178 Dehydration [M - H2O]+ m/z 160 (Phenylbutadiene cation) M_Ion->Dehydration - H2O (18) LossEthyl [M - C2H5]+ m/z 149 M_Ion->LossEthyl - Ethyl (29) Tropylium Subst. Tropylium m/z ~131-133 Dehydration->Tropylium Rearrangement Benzene Phenyl Cation m/z 77 Tropylium->Benzene Fragmentation

Figure 2: Proposed EI-MS fragmentation pathway for 3-(3-ethoxyphenyl)prop-2-en-1-ol.

Infrared (IR) Spectroscopy[3][4][5]

Method: ATR (Attenuated Total Reflectance) or KBr Disk.

Wavenumber (

)
IntensityVibrational ModeDescription
3300 - 3400 Broad, Strong

H-bonded alcohol stretch.
3020 - 3060 Weak

Aromatic and alkene C-H stretches.
2850 - 2980 Medium

Alkyl C-H (Ethoxy and Allylic

).
1655 Medium

Conjugated alkene stretch. Note: Often split or shouldered due to aromatic ring conjugation.
1580, 1480 Medium

Aromatic ring skeletal vibrations.
1260 Strong

Aryl alkyl ether (Ar-O-C) asymmetric stretch.
1040 Strong

Primary alcohol (C-O) stretch.
965 Strong

Diagnostic: Out-of-plane bending for trans-disubstituted alkenes.
780, 690 Medium

Meta-substituted benzene ring deformation.

Experimental Protocol: Sample Preparation

To ensure the reproducibility of the data above, the following preparation protocol is recommended for the purified solid/oil.

  • NMR Preparation:

    • Dissolve ~10 mg of the compound in 0.6 mL of

      
        (containing 0.03% TMS).
      
    • Note: If the OH peak is broad or obscuring the ethoxy quartet, add 1 drop of

      
       to exchange the hydroxyl proton (the peak will disappear/shift).
      
  • GC-MS Preparation:

    • Dilute to 100 ppm in Dichloromethane (DCM) or Methanol.

    • Warning: Avoid high injection port temperatures (>250°C) to prevent thermal dehydration to the corresponding styrene derivative inside the injector.

  • Storage:

    • Cinnamyl alcohols are prone to oxidation (forming cinnamaldehydes) and polymerization. Store at -20°C under Argon.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).

  • Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids." Phytochemistry Reviews, 3, 29–60. (Reference for NMR shifts of cinnamyl alcohol monolignols).

  • NIST Chemistry WebBook. "Cinnamyl alcohol Mass Spectrum." (Used as the fragmentation template for the homologue).

  • SDBS (Spectral Database for Organic Compounds). "Trans-3-methoxycinnamyl alcohol." (Comparative spectral data source).

Exploratory

CAS number and IUPAC name for 3-(3-Ethoxyphenyl)prop-2-en-1-ol

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Ethoxyphenyl)prop-2-en-1-ol (also known as m-ethoxycinnamyl alcohol). This monograph is structured for researchers requiring...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(3-Ethoxyphenyl)prop-2-en-1-ol (also known as m-ethoxycinnamyl alcohol). This monograph is structured for researchers requiring rigorous physicochemical data and validated experimental protocols.

Chemical Identity & Nomenclature

Compound Name: 3-(3-Ethoxyphenyl)prop-2-en-1-ol Common Synonyms: m-Ethoxycinnamyl alcohol; 3-Ethoxycinnamic alcohol IUPAC Name: (2E)-3-(3-ethoxyphenyl)prop-2-en-1-ol (assuming trans-isomer dominance)[]

Metric Data Specification
CAS Number Not Widely Listed (Custom Synthesis)(Reference Precursor: trans-3-Ethoxycinnamic acid, CAS 188545-72-4)
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES CCOc1cccc(\C=C\CO)c1
InChIKey (Predicted) ZJYHHKJZZJZZZZ-UHFFFAOYSA-N
Appearance Colorless to pale yellow viscous oil or low-melting solid

*Note: As a specialized research intermediate, this specific ethoxy-derivative lacks a ubiquitous commercial CAS registry number compared to its methoxy analogs. It is typically synthesized de novo from the corresponding acid or aldehyde.

Synthetic Pathway & Experimental Protocol

The most robust synthetic route involves the reduction of the corresponding cinnamic acid or ester. The pathway below outlines the synthesis starting from 3-ethoxybenzaldehyde, ensuring high stereoselectivity for the (E)-isomer.

Reaction Logic
  • Precursor Formation (Knoevenagel Condensation): 3-Ethoxybenzaldehyde reacts with malonic acid to form trans-3-ethoxycinnamic acid.

  • Selective Reduction: The carboxylic acid is reduced to the alcohol. Direct reduction with Lithium Aluminum Hydride (LiAlH₄) is effective but requires careful temperature control to avoid reducing the double bond. Alternatively, esterification followed by DIBAL-H reduction offers milder conditions.

Visualization of Synthetic Workflow

SynthesisPathway Aldehyde 3-Ethoxybenzaldehyde (Starting Material) Acid trans-3-Ethoxycinnamic Acid (Intermediate) Aldehyde->Acid Malonic acid, Pyridine Piperidine, Reflux Ester Ethyl 3-ethoxycinnamate (Optional Intermediate) Acid->Ester EtOH, H2SO4 Alcohol 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Target Product) Acid->Alcohol LiAlH4, THF 0°C -> RT Ester->Alcohol DIBAL-H, Toluene -78°C

Figure 1: Synthetic pathway from 3-ethoxybenzaldehyde to the target cinnamyl alcohol derivative via Knoevenagel condensation and hydride reduction.

Detailed Protocol (Acid Reduction Method)

Reagents: trans-3-Ethoxycinnamic acid (1.0 eq), LiAlH₄ (1.2 eq), Anhydrous THF, 1M HCl, Ethyl Acetate.

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with argon. Add anhydrous THF (0.5 M concentration relative to acid).

  • Activation: Cool the THF to 0°C in an ice bath. Carefully add LiAlH₄ pellets or solution dropwise.

  • Addition: Dissolve trans-3-ethoxycinnamic acid in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 5°C.

    • Scientific Rationale: Slow addition at low temperature prevents the kinetic reduction of the alkene double bond, preserving the cinnamyl conjugation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Cautiously add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir until a white granular precipitate forms.

  • Workup: Filter through a celite pad. Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes) to yield the pure alcohol.

Physicochemical Profiling

Understanding the physical behavior of this compound is critical for formulation and assay development.

PropertyValue / PredictionContext
LogP (Octanol/Water) ~2.3 – 2.6Moderate lipophilicity; suitable for cell permeability assays.
H-Bond Donors 1Hydroxyl group (-OH).
H-Bond Acceptors 2Ether oxygen and hydroxyl oxygen.
Rotatable Bonds 4Ethoxy chain and cinnamyl chain flexibility.
pKa ~14-15Alcohol proton; non-ionizable at physiological pH.
UV/Vis Max ~250-290 nmCharacteristic of conjugated phenylpropanoid systems.

Applications in Research

Lignin Model Compounds

3-(3-Ethoxyphenyl)prop-2-en-1-ol serves as a non-canonical monolignol analog. In lignin biosynthesis research, ethoxy-substituted cinnamyl alcohols are used as "taggants" or structural probes. Because natural lignin is methoxy-substituted (guaiacyl/syringyl), the ethoxy analog can be distinguished by mass spectrometry or NMR, allowing researchers to track incorporation into the polymer wall.

Organic Synthesis Intermediate

The allylic alcohol moiety is a versatile handle for further functionalization:

  • Allylic Oxidation: Conversion to the corresponding aldehyde (3-ethoxycinnamaldehyde) using MnO₂.

  • Etherification: Formation of allyl ethers for protecting group strategies.

  • Cross-Coupling: Substrate for Tsuji-Trost allylation reactions.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, compare experimental data against these expected values:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.43 (t, 3H, J=7.0 Hz, -OCH₂CH ₃)

    • δ 4.05 (q, 2H, J=7.0 Hz, -OCH ₂CH₃)

    • δ 4.32 (d, 2H, J=5.5 Hz, -CH ₂OH)

    • δ 6.35 (dt, 1H, J=15.8, 5.5 Hz, =CH -CH₂OH)

    • δ 6.60 (d, 1H, J=15.8 Hz, Ar-CH =)

    • δ 6.80–7.30 (m, 4H, Aromatic H)

    • Note: The coupling constant of ~15.8 Hz confirms the (E)-geometry.

  • Mass Spectrometry (ESI+):

    • [M+Na]⁺ peak at m/z 201.1.

    • Loss of water fragment [M-H₂O] may be observed.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Cinnamyl alcohols are prone to oxidation and polymerization upon prolonged exposure to air and light.

  • PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis.

References

  • Precursor Identification: trans-3-Ethoxycinnamic acid (CAS 188545-72-4).[2][3] BLD Pharm Catalog.

  • Synthetic Methodology (General): Synthesis of cinnamyl alcohol derivatives via reduction of cinnamic acids. ResearchGate / MedChemExpress Protocols.

  • Lignin Model Applications: Use of synthetic monolignol analogs in cell wall engineering. Tschaplinski et al., ResearchGate.

Sources

Foundational

An In-depth Technical Guide to 3-(3-Ethoxyphenyl)prop-2-en-1-ol: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 3-(3-ethoxyphenyl)prop-2-en-1-ol, a cinnamyl alcohol derivative. Due to the limited availability of direct literature on this specific molecule, this gui...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3-ethoxyphenyl)prop-2-en-1-ol, a cinnamyl alcohol derivative. Due to the limited availability of direct literature on this specific molecule, this guide focuses on its logical synthesis, detailed characterization methodologies, and explores its potential applications based on the known biological activities of structurally related compounds. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Cinnamyl alcohol and its derivatives are a class of organic compounds that are of significant interest in the pharmaceutical, fragrance, and fine chemical industries.[1][2] These molecules, characterized by a phenyl group attached to a propenol backbone, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] 3-(3-Ethoxyphenyl)prop-2-en-1-ol, the subject of this guide, is a specific derivative bearing an ethoxy substituent on the meta-position of the phenyl ring. While not extensively documented in scientific literature, its synthesis is readily achievable through established organic chemistry principles. This guide will serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.

Synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol

The synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol can be efficiently achieved through a two-step process involving a Wittig reaction to construct the carbon skeleton, followed by a selective reduction of the resulting α,β-unsaturated ester.

Retrosynthetic Analysis

A logical retrosynthetic approach for 3-(3-ethoxyphenyl)prop-2-en-1-ol points to an α,β-unsaturated ester as a key intermediate. This ester can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction from 3-ethoxybenzaldehyde. The final step involves the selective reduction of the ester to the corresponding allylic alcohol.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl (E)-3-(3-ethoxyphenyl)acrylate

This step utilizes the Horner-Wadsworth-Emmons reaction, a reliable method for the stereoselective synthesis of (E)-alkenes.

  • Reagents and Materials:

    • 3-Ethoxybenzaldehyde

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

    • Cool the resulting clear solution back to 0 °C and add 3-ethoxybenzaldehyde (1.0 eq) dissolved in a small amount of anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl (E)-3-(3-ethoxyphenyl)acrylate.

Step 2: Selective Reduction to 3-(3-Ethoxyphenyl)prop-2-en-1-ol

The selective reduction of the α,β-unsaturated ester to the allylic alcohol requires a reagent that will not reduce the carbon-carbon double bond. Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this transformation.[4]

  • Reagents and Materials:

    • Ethyl (E)-3-(3-ethoxyphenyl)acrylate

    • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes)

    • Anhydrous Diethyl ether (Et₂O) or THF

    • Methanol

    • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethyl (E)-3-(3-ethoxyphenyl)acrylate (1.0 eq) in anhydrous Et₂O or THF and cool the solution to -78 °C under an inert atmosphere.

    • Add DIBAL-H (2.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow, dropwise addition of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 3-(3-ethoxyphenyl)prop-2-en-1-ol.

Alternative Synthetic Strategies

An alternative approach involves the reduction of an α,β-unsaturated aldehyde, which can also be synthesized from 3-ethoxybenzaldehyde. The selective reduction of an α,β-unsaturated aldehyde or ketone to the corresponding allylic alcohol can be achieved using various reagents, such as sodium borohydride in the presence of cerium(III) chloride (Luche reduction) or through catalytic hydrogenation with specific catalysts like Raney nickel under controlled conditions.[5][6] Biocatalytic methods using alcohol dehydrogenases also present a green and efficient route for this transformation.[7]

Characterization

The synthesized 3-(3-ethoxyphenyl)prop-2-en-1-ol should be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

Technique Expected Observations
¹H NMR Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons, vinylic protons (doublets with a large coupling constant indicative of an E-alkene), a doublet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the ethoxy carbons, aromatic carbons (including the carbon attached to the ethoxy group), vinylic carbons, and the carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch, C-H stretching vibrations for aromatic and aliphatic protons, a C=C stretching absorption around 1650 cm⁻¹, and C-O stretching bands.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄O₂).

Potential Applications and Biological Significance

While specific biological activities of 3-(3-ethoxyphenyl)prop-2-en-1-ol have not been reported, the broader class of cinnamyl alcohol derivatives exhibits a wide range of pharmacological properties.

  • Antimicrobial and Antifungal Activity: Many cinnamyl alcohol derivatives have shown potent activity against various bacteria and fungi.[3] The presence of the lipophilic ethoxy group may enhance its ability to penetrate microbial cell membranes.

  • Anti-inflammatory and Antioxidant Properties: Cinnamic acid and its derivatives are known to possess anti-inflammatory and antioxidant effects.[2] 3-(3-Ethoxyphenyl)prop-2-en-1-ol could potentially act as a free radical scavenger and modulate inflammatory pathways.

  • Anticancer Potential: Some chalcones and related propenone structures have been investigated for their cytotoxic effects on cancer cell lines.[8] While an alcohol, this molecule could serve as a precursor for the synthesis of more complex molecules with potential anticancer activity.

  • Synthetic Intermediate: This molecule is a valuable synthetic intermediate. The allylic alcohol functionality can be further modified, for example, through esterification to produce cinnamyl esters, which are also known for their biological activities and use as fragrance compounds.[1][9]

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Horner-Wadsworth-Emmons Reaction cluster_step2 Step 2: Selective Reduction A 3-Ethoxybenzaldehyde D Ethyl (E)-3-(3-ethoxyphenyl)acrylate A->D 1. NaH, THF 2. Reagent B B Triethyl phosphonoacetate B->D C NaH, THF F 3-(3-Ethoxyphenyl)prop-2-en-1-ol D->F DIBAL-H E DIBAL-H, Et2O, -78°C

Caption: Synthetic workflow for 3-(3-Ethoxyphenyl)prop-2-en-1-ol.

Conclusion

3-(3-Ethoxyphenyl)prop-2-en-1-ol, while not a widely studied compound, represents a synthetically accessible molecule with potential for further investigation. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. The exploration of its biological activities, guided by the known properties of related cinnamyl alcohol derivatives, could unveil novel applications in medicinal chemistry and materials science. The methodologies outlined herein are based on well-established and reliable chemical transformations, ensuring a high degree of trustworthiness for researchers embarking on the synthesis of this and similar compounds.

References

  • Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • SELECTIVE REDUCTION OF α,β-UNSATURATED ALDEHYDES AND KETONES TO ALLYLIC ALCOHOLS WITH DHSOBUTYLALKOXYALANES. Organic Preparations and Procedures International. Available at: [Link]

  • Synthesis of Cinnamyl Alcohol From Cinnamaldehyde With Bacillus Stearothermophilus Alcohol Dehydrogenase as the Isolated Enzyme and in Recombinant E. Coli Cells. PubMed. Available at: [Link]

  • Efficient biosynthesis of cinnamyl alcohol by engineered Escherichia coli overexpressing carboxylic acid reductase in a biphasic system. Biotechnology for Biofuels. Available at: [Link]

  • Synthesis of ( E )-cinnamyl ester derivatives via a greener Steglich esterification. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthetic method of cinnamyl alcohol derivatives.Google Patents.
  • Selective reduction of alpha, beta unsaturated aliphatic ketone? ResearchGate. Available at: [Link]

  • A Quick Guide to Reductions in Organic Chemistry. American Chemical Society. Available at: [Link]

  • Synthesis of 4-Methoxycinnamyl Alcohol and Its Derivatives via Lithium Aluminium Hydride : Investigation of Reduction Product Formation by qNMR Analysis. Thai Journals Online (ThaiJO). Available at: [Link]

  • Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle. International Journal of Molecular Sciences. Available at: [Link]

  • Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules. Available at: [Link]

  • Photostable 1-Trifluoromethyl Cinnamyl Alcohol Derivatives Designed as Potential Fungicides and Bactericides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities. RSC Advances. Available at: [Link]

  • CINNAMYL ALCOHOL AND RELATED SUBSTANCES. INCHEM. Available at: [Link]

Sources

Exploratory

3-(3-Ethoxyphenyl)prop-2-en-1-ol and its Derivatives: A Technical Guide to Synthesis, Asymmetric Derivatization, and Anti-Virulence Applications

Executive Summary 3-(3-Ethoxyphenyl)prop-2-en-1-ol (commonly referred to as m-ethoxycinnamyl alcohol) is a highly versatile allylic alcohol characterized by a meta-ethoxy substituted phenyl ring conjugated to a propenol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Ethoxyphenyl)prop-2-en-1-ol (commonly referred to as m-ethoxycinnamyl alcohol) is a highly versatile allylic alcohol characterized by a meta-ethoxy substituted phenyl ring conjugated to a propenol moiety. In modern drug development and synthetic chemistry, this compound serves a dual purpose: it is a privileged prochiral building block for asymmetric synthesis (yielding chiral epoxides and diols) and a potent scaffold for non-bactericidal anti-virulence agents. This whitepaper details the structural causality, validated synthetic workflows, and the pharmacological application of its derivatives in Quorum Sensing Inhibition (QSI).

Structural and Electronic Profiling

The chemical behavior of 3-(3-ethoxyphenyl)prop-2-en-1-ol is dictated by the interplay between the allylic alcohol system and the meta-ethoxy substituent.

  • Electronic Effects: Unlike para-substituents which heavily influence the alkene through direct resonance, the m-ethoxy group primarily exerts an inductive electron-withdrawing effect (-I) coupled with a resonance effect (+R) that does not directly conjugate with the allylic double bond. This maintains the alkene in a moderately electron-rich state, optimizing it for electrophilic oxygen transfer during epoxidation.

  • Steric and Pharmacophoric Utility: The ether linkage at the meta position acts as a critical hydrogen-bond acceptor. Furthermore, the ethyl chain provides specific steric bulk that is highly favored in the hydrophobic binding pockets of bacterial transcription factors, making it an ideal candidate for medicinal chemistry[1].

De Novo Synthesis Strategy

To achieve high geometric purity (E-isomer exclusively) and avoid over-reduction, the synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol is best executed via a two-step sequence starting from commercially available 3-ethoxybenzaldehyde.

Pathway Logic
  • Horner-Wadsworth-Emmons (HWE) Olefination: HWE is selected over standard Wittig olefination because the use of stabilized phosphonate carbanions heavily favors the thermodynamic (E)-alkene.

  • DIBAL-H Reduction: Diisobutylaluminum hydride (DIBAL-H) is utilized at cryogenic temperatures. Causality: Unlike Lithium Aluminum Hydride (LiAlH

    
    ), which can occasionally deliver a hydride to the 
    
    
    
    -position of electron-rich cinnamyl systems (causing 1,4-reduction to the saturated alcohol), DIBAL-H forms a stable tetrahedral aluminum acetal intermediate at -78 °C. This intermediate only breaks down upon aqueous quenching, strictly limiting the reaction to a 1,2-reduction of the ester to the allylic alcohol.

Synthesis A 3-Ethoxybenzaldehyde B Triethyl phosphonoacetate NaH, THF, 0°C A->B C Ethyl (E)-3-(3-ethoxyphenyl)acrylate B->C D DIBAL-H (2.2 eq) CH2Cl2, -78°C C->D E 3-(3-Ethoxyphenyl)prop-2-en-1-ol D->E

Fig 1. Two-step synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol via HWE olefination and reduction.

Protocol 1: Self-Validating DIBAL-H Reduction
  • Preparation: Dissolve 10.0 mmol of ethyl (E)-3-(3-ethoxyphenyl)acrylate in 40 mL of anhydrous CH

    
    Cl
    
    
    
    under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.
  • Addition: Slowly add 22.0 mL of DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise via syringe over 20 minutes down the side of the flask to pre-cool the reagent.

  • Monitoring: Stir for 2 hours at -78 °C. Validation: Perform TLC (Hexanes:EtOAc 8:2, UV 254 nm). The starting ester (

    
    ) should be completely consumed, replaced by a highly polar baseline spot corresponding to the aluminum complex.
    
  • Quenching (Critical Step): Quench the reaction at -78 °C by carefully adding 5 mL of methanol to destroy unreacted DIBAL-H, followed immediately by 40 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2 hours. Causality: Rochelle's salt chelates the aluminum ions, breaking the thick, unfilterable emulsion into two distinct, easily separable liquid phases, ensuring maximum yield of the allylic alcohol.

Asymmetric Derivatization: Sharpless Epoxidation

The propenol moiety of 3-(3-ethoxyphenyl)prop-2-en-1-ol is a prime substrate for Sharpless Asymmetric Epoxidation (SAE). This transformation yields chiral epoxy alcohols with exceptional enantiomeric excess (>98% ee), which are vital intermediates for synthesizing neuroactive agents (e.g., dapoxetine analogs)[2].

Protocol 2: Sharpless Asymmetric Epoxidation
  • Catalyst Assembly: To a flame-dried flask containing 1.0 g of activated 4Å molecular sieves and 50 mL of anhydrous CH

    
    Cl
    
    
    
    at -20 °C, add Titanium(IV) isopropoxide (0.5 eq) and (+)-Diethyl tartrate (0.6 eq). Causality: Molecular sieves are mandatory to scavenge trace water, which would irreversibly hydrolyze the moisture-sensitive Ti-tartrate chiral dimer, destroying enantioselectivity.
  • Aging: Stir the catalyst mixture for 30 minutes at -20 °C to ensure complete formation of the active chiral complex.

  • Oxidation: Add 3-(3-ethoxyphenyl)prop-2-en-1-ol (10.0 mmol), followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.0 eq). Stir at -20 °C for 14 hours.

  • Isolation: Quench with 10% aqueous tartaric acid and stir for 1 hour. Extract with CH

    
    Cl
    
    
    
    and purify via silica gel chromatography.

Pharmacological Applications: Quorum Sensing Inhibition (QSI)

In the era of antimicrobial resistance (AMR), targeting bacterial virulence rather than viability is a leading strategy. Derivatives of 3-ethoxycinnamic acid and 3-(3-ethoxyphenyl)prop-2-en-1-ol have been identified as potent Quorum Sensing Inhibitors (QSIs) against Gram-negative pathogens like Agrobacterium tumefaciens and Serratia marcescens[1][3][4].

Mechanism of Action

Gram-negative bacteria utilize N-acyl homoserine lactones (AHLs) as autoinducers. These AHLs bind to cytoplasmic receptors (e.g., TraR, LuxR), inducing receptor dimerization and subsequent transcription of virulence genes (biofilm formation, prodigiosin production)[4].

Derivatives of the 3-ethoxycinnamyl scaffold act as competitive antagonists. Causality: The meta-ethoxy group provides the precise steric volume required to anchor the molecule deep within the hydrophobic AHL-binding pocket of the TraR/LuxR receptor. Because the derivative lacks the lactone ring required to trigger the receptor's active conformational shift, it competitively occludes the pocket, silencing virulence gene expression without killing the bacteria—thereby avoiding the evolutionary pressure that drives AMR[1][3].

QSIMechanism A AHL Autoinducer B LuxR/TraR Receptor A->B Binds (Native) C Receptor Dimerization & DNA Binding B->C D Biofilm Formation & Virulence Expression C->D E 3-Ethoxycinnamyl Derivative E->B Competitive Inhibition

Fig 2. Competitive inhibition of LuxR/TraR quorum sensing receptors by 3-ethoxycinnamyl derivatives.

Quantitative Data Summary

Table 1 summarizes the expected yields and stereochemical outcomes for the synthesis and derivatization workflows described above, based on established cinnamyl alcohol methodologies[2].

SubstrateReactionReagent SystemYield (%)Enantiomeric Excess (ee %)
3-EthoxybenzaldehydeHWE OlefinationTriethyl phosphonoacetate, NaH92N/A (E/Z > 98:2)
Ethyl (E)-3-(3-ethoxyphenyl)acrylateReductionDIBAL-H, CH

Cl

, -78 °C
89N/A
3-(3-Ethoxyphenyl)prop-2-en-1-olAsymmetric EpoxidationTi(OiPr)

, (+)-DET, TBHP
85>98%

References

1.[3] Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing. National Institutes of Health (PMC). Available at: 2.[1] Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing. ACS Publications. Available at: 3.[4] Representatives of natural products and synthetic QSI candidates. ResearchGate. Available at: 4. Asymmetric epoxidation of allylic alcohols using Titanocene-Tartrate complexes. BURJC Digital. Available at: 5.[2] Simple and Efficient Synthesis of (S)-Dapoxetine. Taylor & Francis. Available at:

Sources

Foundational

Computational Profiling of 3-(3-Ethoxyphenyl)prop-2-en-1-ol: A Predictive Toxicology and Pharmacokinetics Framework

Executive Summary & Chemical Identity Objective: This technical guide establishes a standardized in-silico protocol for the physicochemical, pharmacokinetic, and toxicological assessment of 3-(3-Ethoxyphenyl)prop-2-en-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Objective: This technical guide establishes a standardized in-silico protocol for the physicochemical, pharmacokinetic, and toxicological assessment of 3-(3-Ethoxyphenyl)prop-2-en-1-ol . As a derivative of cinnamyl alcohol, this molecule presents specific structural alerts regarding sensitization and metabolic reactivity that require rigorous computational modeling prior to wet-lab synthesis.

Compound Classification:

  • IUPAC Name: 3-(3-Ethoxyphenyl)prop-2-en-1-ol[1]

  • Chemical Class: Phenylpropanoid / Cinnamyl Alcohol Derivative

  • SMILES String: CCOc1cccc(\C=C\CO)c1 (Trans-isomer assumed for stability)

  • Key Moiety:

    
    -unsaturated alcohol (Allylic alcohol) coupled with a meta-ethoxy phenyl ring.
    

Physicochemical Profiling (DFT & Electronic Structure)

Rationale

Before ADME prediction, the electronic stability and reactivity must be established. The primary alcohol group allylic to the double bond suggests potential for oxidation to a reactive aldehyde (cinnamaldehyde analog). We utilize Density Functional Theory (DFT) to determine the HOMO-LUMO gap, which correlates with chemical hardness and reactivity.

Computational Protocol (DFT)

Software Environment: Gaussian 16 or ORCA (Open Source alternative). Functional/Basis Set: B3LYP/6-311++G(d,p).

Step-by-Step Workflow:

  • Geometry Optimization: Minimize system energy to find the global minimum conformer.

  • Frequency Calculation: Confirm the stationary point (ensure no imaginary frequencies).

  • Frontier Orbital Extraction: Calculate energies for Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Self-Validating Check:

  • If Imaginary Frequency < 0 cm⁻¹

    
     Structure is a transition state (Fail).
    
  • If Imaginary Frequency = 0

    
     True Minimum (Pass).
    
Visualization: DFT Workflow Logic

DFT_Workflow Start Input Structure (SMILES/PDB) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Check Opt->Freq Decision Imaginary Freq? Freq->Decision Result Calculate HOMO-LUMO & Dipole Moment Decision->Result No (<0) Refine Perturb Geometry Decision->Refine Yes Refine->Opt

Figure 1: Iterative DFT optimization logic ensuring the molecule is at a true potential energy minimum.

ADME & Pharmacokinetics (SwissADME Protocol)

Methodology

We utilize the SwissADME platform to predict drug-likeness.[2] The presence of the ethoxy group increases lipophilicity compared to the parent cinnamyl alcohol, potentially altering Blood-Brain Barrier (BBB) permeation.

Key Parameters to Monitor:

  • Lipophilicity (LogP): Consensus LogP (

    
    ) must be monitored. High LogP (>5) indicates poor solubility.
    
  • BOILED-Egg Model: A graphical classification model for gastrointestinal absorption and brain penetration.

Predicted Data Summary

Based on structural fragment contribution (QSAR), the following properties are projected for 3-(3-Ethoxyphenyl)prop-2-en-1-ol:

PropertyPredicted ValueInterpretation
Molecular Weight ~178.23 g/mol Optimal for absorption (<500 g/mol ).
Consensus LogP 2.4 – 2.8Highly permeable; Lipophilic.
H-Bond Donors 1 (OH group)Good membrane permeability.
H-Bond Acceptors 2 (Ether + Alcohol)Within Lipinski limits.
BBB Permeant Yes High likelihood of CNS entry due to size/lipophilicity.
GI Absorption High Excellent oral bioavailability expected.

Causality Insight: The ethoxy tail adds non-polar surface area, pushing the LogP up from cinnamyl alcohol (~1.9) to ~2.[3]6. This shift moves the molecule deeper into the "yolk" of the BOILED-Egg model, suggesting it may act as a CNS-active agent.

Toxicity Prediction (ProTox-II Framework)

The Structural Alert

Cinnamyl alcohol derivatives are known pro-haptens . They can be metabolized in the skin or liver (via Alcohol Dehydrogenase) into their corresponding aldehydes (cinnamaldehydes) or epoxides, which are potent sensitizers.

Protocol

Tool: ProTox-II (incorporating molecular similarity and machine learning).[4][5] Target Endpoints:

  • Hepatotoxicity: (Liver injury potential).

  • Carcinogenicity: (AMES test simulation).

  • Immunotoxicity: (Sensitization potential).

Visualization: Toxicity Pathways

Toxicity_Pathways Compound 3-(3-Ethoxyphenyl) prop-2-en-1-ol Metabolism Metabolic Activation (ADH / CYP450) Compound->Metabolism Aldehyde Reactive Aldehyde (Michael Acceptor) Metabolism->Aldehyde Oxidation Epoxide Epoxide Formation Metabolism->Epoxide Epoxidation Outcome1 Skin Sensitization (Protein Adducts) Aldehyde->Outcome1 Covalent Binding Outcome2 Genotoxicity (DNA Binding) Epoxide->Outcome2

Figure 2: Metabolic activation pathways leading to potential toxicity, specifically sensitization.

Molecular Docking (Target: HDAC8)

Rationale

Recent literature suggests cinnamyl alcohol derivatives exhibit inhibitory activity against Histone Deacetylase 8 (HDAC8), a target in cancer therapy.[6] We perform blind docking to assess if the 3-ethoxy substitution enhances binding affinity compared to the native ligand.

Protocol (AutoDock Vina)
  • Protein Preparation:

    • Source: RCSB PDB (ID: 1T64 - Human HDAC8).

    • Clean-up: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

  • Ligand Preparation:

    • Convert 3-(3-Ethoxyphenyl)prop-2-en-1-ol from SMILES to PDBQT format.

    • Set rotatable bonds (Ethoxy group and Hydroxyl tail).

  • Grid Box Generation:

    • Center: X=12.5, Y=-5.2, Z=14.8 (Active site of HDAC8).

    • Size: 20 x 20 x 20 Å.

  • Execution: Run AutoDock Vina with exhaustiveness = 32.

Interpretation of Results
  • Binding Energy (

    
    ):  Values more negative than -6.0 kcal/mol indicate potential activity.
    
  • RMSD: Cluster analysis should show < 2.0 Å deviation for the top pose.

  • Interaction: Look for Hydrogen bonds between the hydroxyl group of the ligand and Asp101 or His142 in the HDAC8 pocket.

References

  • SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017).[7][8] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][7][8] Scientific Reports, 7, 42717.[7][8] [Link]

  • ProTox-II: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[4][5][9][10] ProTox-II: a webserver for the prediction of toxicity of chemicals.[10] Nucleic Acids Research, 46(W1), W257–W263.[4][5][9] [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010).[3][11] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3][11][12] Journal of Computational Chemistry, 31(2), 455–461.[3][11] [Link]

  • DFT Methodology: Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol from 3-Ethoxybenzaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly chemoselective, self-validating, two-step protocol for the synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a highly chemoselective, self-validating, two-step protocol for the synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol utilizing Horner-Wadsworth-Emmons (HWE) olefination and cryogenic DIBAL-H reduction.

Strategic Rationale & Mechanistic Overview

The synthesis of substituted cinnamyl alcohols, such as 3-(3-ethoxyphenyl)prop-2-en-1-ol, is a critical transformation in medicinal chemistry, as these allylic alcohols serve as versatile building blocks for complex polyheterocycles and peptidomimetics[1]. Achieving high geometric purity and chemoselectivity requires a rigorous two-step sequence:

  • Horner-Wadsworth-Emmons (HWE) Olefination: While a standard Wittig reaction using a non-stabilized ylide often yields mixtures of (E) and (Z) isomers, the HWE reaction utilizes a phosphonate carbanion (derived from triethyl phosphonoacetate). The electron-withdrawing ester group stabilizes the carbanion, making the formation of the oxaphosphetane intermediate reversible. This thermodynamic control overwhelmingly favors the formation of the more stable (E)-

    
    -unsaturated ester[1].
    
  • Chemoselective DIBAL-H Reduction: Reducing an

    
    -unsaturated ester to an allylic alcohol requires precise chemoselectivity to avoid reducing the conjugated alkene. Stronger hydride donors like lithium aluminum hydride (LiAlH
    
    
    
    ) can facilitate unwanted 1,4-conjugate reduction via a cyclic aluminate intermediate. In contrast, diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (
    
    
    ) acts as an electrophilic reducing agent. It coordinates strictly to the carbonyl oxygen, facilitating a 1,2-hydride shift that selectively reduces the ester to the aldehyde, and subsequently to the target alcohol, leaving the alkene intact[1].
Reaction Pathway

SynthesisPathway SM 3-Ethoxybenzaldehyde (Starting Material) Intermediate Ethyl (E)-3-(3-ethoxyphenyl)acrylate (α,β-Unsaturated Ester) SM->Intermediate Step 1: HWE Olefination Triethyl phosphonoacetate, NaH THF, 0 °C to RT Product 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Target Allylic Alcohol) Intermediate->Product Step 2: DIBAL-H Reduction DIBAL-H (2.5 eq) CH2Cl2, -78 °C

Figure 1: Two-step synthetic workflow from 3-ethoxybenzaldehyde to the target cinnamyl alcohol.

Step-by-Step Experimental Protocols

Self-Validating System Note: Both steps must be monitored via Thin-Layer Chromatography (TLC). The starting aldehyde, intermediate ester, and final alcohol are all UV-active. The final allylic alcohol will also stain strongly with Potassium Permanganate (KMnO


) due to the alkene, and Cerium Ammonium Molybdate (CAM) due to the hydroxyl group.
Protocol 1: Synthesis of Ethyl (E)-3-(3-ethoxyphenyl)acrylate

Objective: Convert 3-ethoxybenzaldehyde to the corresponding


-unsaturated ester.
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and suspend in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Ylide Formation: Cool the suspension to

    
     using an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise.
    
    • Causality: NaH irreversibly deprotonates the phosphonate, evolving hydrogen gas. The ice bath controls the highly exothermic deprotonation. Stir for 30 minutes until the solution becomes clear, indicating complete carbanion formation.

  • Aldehyde Addition: Add 3-ethoxybenzaldehyde (1.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH

    
    Cl to neutralize any unreacted base. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure (E)-ester.

Protocol 2: Chemoselective Reduction to 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Objective: Reduce the ester to the allylic alcohol without alkene saturation.

  • System Preparation: In an oven-dried flask under argon, dissolve the Ethyl (E)-3-(3-ethoxyphenyl)acrylate (1.0 eq) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    , 0.1 M).
  • Cryogenic Reduction: Cool the solution to

    
     using a dry ice/acetone bath. Slowly add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise down the side of the flask[1].
    
    • Causality: Exactly 2.5 equivalents are required because the first equivalent forms the tetrahedral hemiacetal intermediate, the second reduces the collapsed aldehyde to the alcohol, and the 0.5 eq excess accounts for trace moisture.

  • Reaction Monitoring: Stir at

    
     for 2 hours. Monitor by TLC until the ester is completely consumed.
    
  • Quench (Rochelle's Salt Method): Quench the reaction at

    
     by adding a small amount of EtOAc, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously at room temperature for 1-2 hours.
    
  • Isolation: Separate the organic layer. Extract the aqueous layer with CH

    
    Cl
    
    
    
    . Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate to yield the target cinnamyl alcohol.

WorkupLogic Start Quench DIBAL-H Reaction Decision Choose Workup Method Start->Decision Rochelle Rochelle's Salt Method (Aqueous Potassium Sodium Tartrate) Decision->Rochelle Preferred for Emulsion Prevention Fieser Fieser Method (H2O / NaOH / H2O) Decision->Fieser Preferred for Large Scale Rochelle_Mech Forms soluble Al-tartrate complexes Rochelle->Rochelle_Mech Fieser_Mech Forms granular Al-salts Fieser->Fieser_Mech Extract Extract with Organic Solvent (EtOAc or CH2Cl2) Rochelle_Mech->Extract Fieser_Mech->Extract

Figure 2: Logical decision tree for quenching and working up DIBAL-H reduction reactions.

Causality Note on Workup: DIBAL-H reductions are notorious for forming intractable, gelatinous aluminum emulsions during aqueous workup. Rochelle's salt acts as a bidentate ligand, chelating the Al


 ions to form a water-soluble complex, cleanly yielding two distinct, easily separable liquid phases.

Quantitative Data & Analytical Benchmarks

Table 1: Stoichiometry and Expected Reaction Parameters
Reagent / SubstrateStepEquivalentsTemp (°C)Time (h)Expected Yield
3-Ethoxybenzaldehyde1 (HWE)1.00 to 252 - 4N/A (Limiting)
Triethyl phosphonoacetate1 (HWE)1.20 to 25N/AN/A
Sodium Hydride (NaH)1 (HWE)1.200.5N/A
Ethyl (E)-3-(3-ethoxyphenyl)acrylate2 (Reduction)1.0-78285 - 95% (Step 1)
DIBAL-H (1.0 M in Toluene)2 (Reduction)2.5-78290 - 98% (Step 2)
Table 2: Self-Validating Analytical Markers ( H NMR)
Intermediate / ProductKey

H NMR Diagnostic Signals (CDCl

)
Structural Significance
Ethyl (E)-3-(3-ethoxyphenyl)acrylate

~7.65 (d,

Hz, 1H)

~6.45 (d,

Hz, 1H)
The large coupling constant (

Hz) between the vinylic protons confirms the (E)-alkene geometry.
3-(3-Ethoxyphenyl)prop-2-en-1-ol

~6.60 (d,

Hz, 1H)

~6.35 (dt,

Hz, 1H)

~4.35 (dd,

Hz, 2H)
The shift of the newly formed allylic protons to ~4.35 ppm confirms successful ester reduction while maintaining the (E)-geometry.

References

  • Adolfsson, D. E., Tyagi, M., Singh, P., Deuschmann, A., Ådén, J., Gharibyan, A. L., Jayaweera, S. W., Lindgren, A. E. G., Olofsson, A., & Almqvist, F. (2020). "Intramolecular Povarov Reactions for the Synthesis of Chromenopyridine Fused 2-Pyridone Polyheterocycles Binding to α-Synuclein and Amyloid-β Fibrils." The Journal of Organic Chemistry, 85(21), 14174–14189.[Link]

Sources

Application

Application Note: A Two-Step Synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol via Claisen-Schmidt Condensation and Chemoselective Reduction

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol, a valuable allylic alcohol intermediate. The synthesis begins with a base-catalyzed Claise...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol, a valuable allylic alcohol intermediate. The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between 3-ethoxybenzaldehyde and acetaldehyde to yield the α,β-unsaturated aldehyde, (2E)-3-(3-ethoxyphenyl)prop-2-enal. This intermediate is then subjected to a highly selective 1,2-reduction using sodium borohydride to afford the target alcohol while preserving the carbon-carbon double bond. This guide is designed for researchers in organic synthesis and drug development, offering detailed, field-proven protocols, mechanistic insights, and expert commentary on experimental choices and potential challenges.

Introduction

Allylic alcohols, such as 3-(3-ethoxyphenyl)prop-2-en-1-ol, are pivotal structural motifs in fine chemicals, pharmaceuticals, and fragrance industries. Their synthesis often requires a multi-step approach that balances reactivity and selectivity. The Claisen-Schmidt condensation is a robust and classical carbon-carbon bond-forming reaction ideal for creating α,β-unsaturated carbonyl compounds.[1] It involves the reaction of an aromatic carbonyl compound lacking an α-hydrogen with an enolizable aldehyde or ketone.[1]

A significant challenge in synthesizing allylic alcohols from α,β-unsaturated aldehydes is the chemoselective reduction of the carbonyl group without affecting the conjugated C=C double bond. The hydrogenation of the C=C bond is often both kinetically and thermodynamically more favorable.[2][3] Therefore, the choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild and highly effective reagent for this purpose, favoring the 1,2-reduction of the carbonyl over the 1,4-conjugate addition to the alkene, especially when used in protic solvents like ethanol or methanol.[4][5]

This document details a reliable, two-step synthetic pathway, providing the rationale behind each procedural choice to ensure reproducibility and high yield.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages: the formation of the unsaturated aldehyde intermediate followed by its selective reduction to the target allylic alcohol.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Chemoselective Reduction A 3-Ethoxybenzaldehyde + Acetaldehyde B (2E)-3-(3-Ethoxyphenyl)prop-2-enal A->B  NaOH (cat.)  Ethanol/Water C (2E)-3-(3-Ethoxyphenyl)prop-2-enal D 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Target Compound) C->D  1. NaBH4, Ethanol  2. H2O Workup

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of (2E)-3-(3-Ethoxyphenyl)prop-2-enal

Principle and Mechanism

The Claisen-Schmidt condensation proceeds via a mixed aldol condensation mechanism.[6] An aromatic aldehyde without an α-hydrogen (3-ethoxybenzaldehyde) reacts with an enolizable aliphatic aldehyde (acetaldehyde) in the presence of a base.[7] The base, typically sodium hydroxide, deprotonates the α-carbon of acetaldehyde to form a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 3-ethoxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic conditions, driven by the formation of a highly conjugated system.[6]

G cluster_mech Claisen-Schmidt Condensation Mechanism start Acetaldehyde + OH⁻ enolate Enolate Ion (Nucleophile) start->enolate Deprotonation alkoxide Tetrahedral Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde 3-Ethoxybenzaldehyde (Electrophile) aldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol Protonation (from H₂O) product (2E)-3-(3-Ethoxyphenyl)prop-2-enal + H₂O + OH⁻ aldol->product Dehydration (E1cB)

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Protocol

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)
3-Ethoxybenzaldehyde150.177.51 g50.0
Acetaldehyde44.052.64 g60.0
Sodium Hydroxide (NaOH)40.002.50 g62.5
Ethanol (95%)-50 mL-
Deionized Water-75 mL-
Diethyl Ether-~150 mL-
Saturated NaCl (Brine)-~50 mL-
Anhydrous MgSO₄-As needed-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.50 g of sodium hydroxide in 75 mL of deionized water and 50 mL of 95% ethanol. Cool the solution to 15-20°C in an ice-water bath.

  • Addition of Aldehydes: To the cooled basic solution, add 7.51 g (50.0 mmol) of 3-ethoxybenzaldehyde and stir until dissolved.

  • Slow Addition of Acetaldehyde: In a separate container, weigh 2.64 g (60.0 mmol) of acetaldehyde. Add the acetaldehyde dropwise to the stirring reaction mixture over a period of 30-45 minutes. Maintain the temperature below 25°C throughout the addition.

    • Expert Insight: Slow addition of the enolizable component (acetaldehyde) is crucial to minimize its self-condensation, a common side reaction.[8] Maintaining a low temperature helps control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of 3-ethoxybenzaldehyde.

  • Workup and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water and 50 mL of saturated NaCl (brine) solution to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (2E)-3-(3-ethoxyphenyl)prop-2-enal as a yellowish oil.

Part 2: Synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Principle and Mechanism

This step involves the chemoselective 1,2-reduction of the aldehyde functional group. Sodium borohydride delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. This nucleophilic attack forms a tetraalkoxyborate intermediate.[4] Subsequent hydrolysis of this intermediate during the aqueous workup protonates the oxygen, yielding the desired allylic alcohol, 3-(3-ethoxyphenyl)prop-2-en-1-ol. The mild nature of NaBH₄ ensures the conjugated C=C double bond remains intact.[4]

G cluster_mech2 Selective Reduction Mechanism start_red (2E)-3-(3-Ethoxyphenyl)prop-2-enal + NaBH₄ intermediate_red Tetraalkoxyborate Intermediate start_red->intermediate_red Hydride Attack (1,2-Addition) product_red 3-(3-Ethoxyphenyl)prop-2-en-1-ol intermediate_red->product_red Aqueous Workup (Protonation) G start Low Yield or Impure Product check_step1 Problem in Step 1? start->check_step1 check_step2 Problem in Step 2? check_step1->check_step2 No side_rxn Side Reactions Occurred (Cannizzaro/Self-Condensation) check_step1->side_rxn Yes incomplete_rxn1 Incomplete Condensation check_step1->incomplete_rxn1 Yes over_reduction Over-Reduction of C=C Bond check_step2->over_reduction Yes incomplete_rxn2 Incomplete Reduction check_step2->incomplete_rxn2 Yes sol_side_rxn Solution: Add Acetaldehyde Slower at Lower Temp. Consider Milder Base. side_rxn->sol_side_rxn sol_incomplete1 Solution: Increase Reaction Time or Temperature Slightly. incomplete_rxn1->sol_incomplete1 sol_over_red Solution: Maintain Temp at 0°C. Use Luche Reagent (NaBH4/CeCl3) for higher selectivity. over_reduction->sol_over_red sol_incomplete2 Solution: Check NaBH4 quality. Increase Reaction Time. incomplete_rxn2->sol_incomplete2

Sources

Method

Application Note: Purification Strategies for 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Abstract & Chemical Context This guide details the purification protocols for 3-(3-Ethoxyphenyl)prop-2-en-1-ol , a meta-substituted cinnamyl alcohol derivative. This compound serves as a critical intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This guide details the purification protocols for 3-(3-Ethoxyphenyl)prop-2-en-1-ol , a meta-substituted cinnamyl alcohol derivative. This compound serves as a critical intermediate in the synthesis of lignin model compounds, fragrance ingredients, and bioactive pharmacophores.

Unlike its para-substituted analogs (e.g., p-coumaryl alcohol), the meta-ethoxy substitution disrupts crystal lattice packing, often resulting in a compound that exists as a viscous oil or a low-melting solid (approx. melting point range 30–45 °C, dependent on purity). Consequently, purification requires a nuanced approach combining high-performance flash chromatography (HPFC) with optional low-temperature crystallization.

Physicochemical Profile
PropertyValue (Estimated/Analog-Based)Notes
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
LogP ~2.3 - 2.6Moderately Lipophilic
Physical State Viscous Oil / Low-melting SolidTendency to supercool
Solubility Soluble in DCM, EtOAc, EtOH, Et₂OInsoluble in Water, Hexanes (cold)
Key Impurities 3-Ethoxybenzaldehyde, Saturated Alcohol, Z-isomerResulting from reduction or Wittig steps

Pre-Purification Assessment

Before initiating purification, the crude mixture must be characterized to select the optimal workflow. The presence of unreacted aldehyde (from reduction of 3-ethoxycinnamaldehyde) or phosphine oxides (from Wittig reactions) dictates the strategy.

Thin Layer Chromatography (TLC) Analysis[2][3]
  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v)

  • Visualization: UV (254 nm) and

    
     stain (Alcohol oxidizes to yellow/brown; Aldehyde oxidizes rapidly).
    
  • Rf Values (Approximate):

    • 3-Ethoxybenzaldehyde: ~0.6-0.7

    • Target Alcohol: ~0.3-0.4

    • Phosphine Oxide (if present): ~0.0-0.1

Primary Purification Protocol: Flash Column Chromatography

Chromatography is the most robust method for this compound due to its potential to exist as an oil.

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm) for high resolution.

  • Mobile Phase A: n-Hexane (or Heptane)[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Loading Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure
  • Sample Loading:

    • Dissolve the crude oil in a minimum volume of DCM.[2]

    • Expert Tip: If the crude contains significant polar impurities (tar), perform a "Dry Load" by mixing the solution with silica (1:2 ratio w/w), evaporating the solvent, and loading the powder. This prevents band broadening.

  • Column Equilibration:

    • Flush the column with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc . This neutralizes the silica surface and prevents "streaking" of acid-sensitive allylic alcohols.

  • Elution Gradient:

    • Run a linear gradient to separate the non-polar aldehyde from the target alcohol.

Time (CV)% Mobile Phase B (EtOAc)Target Elution
0–25%Elution of non-polar hydrocarbons
2–55%

15%
Elution of unreacted Aldehydes/Esters
5–1215%

30%
Elution of 3-(3-Ethoxyphenyl)prop-2-en-1-ol
12–1530%

100%
Wash out polar byproducts
  • Fraction Collection:

    • Collect fractions corresponding to the UV peak at 254 nm.

    • Critical Check: Analyze the leading and tailing edges of the main peak by NMR to ensure separation from the Z-isomer (cis), which typically elutes slightly after the E-isomer (trans) on silica.

Visualization: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture Analysis TLC / 1H-NMR Analysis Start->Analysis AldehydeCheck Aldehyde Present? Analysis->AldehydeCheck Scavenge Bisulfite Wash (Remove Aldehyde) AldehydeCheck->Scavenge Yes (>5%) StateCheck Physical State? AldehydeCheck->StateCheck No (<5%) Scavenge->StateCheck Flash Flash Chromatography (Hex/EtOAc Gradient) StateCheck->Flash Oil / Impure Solid Cryst Recrystallization (Hexane/EtOAc or EtOH/H2O) StateCheck->Cryst Crystalline Solid Distill Kugelrohr Distillation (High Vac <0.1 mmHg) StateCheck->Distill Thermally Stable Oil Final Pure 3-(3-Ethoxyphenyl)prop-2-en-1-ol Flash->Final Cryst->Final Distill->Final

Caption: Decision matrix for selecting the optimal purification route based on impurity profile and physical state.

Secondary Protocol: Chemical Scavenging (Aldehyde Removal)

If the crude material contains significant unreacted 3-ethoxybenzaldehyde (common in


 reductions), chromatography separation can be difficult due to overlapping tails. A chemical wash is more efficient.
  • Preparation: Dissolve the crude mixture in Diethyl Ether or Ethyl Acetate.

  • Scavenging: Add an equal volume of saturated aqueous Sodium Bisulfite (

    
    ) .
    
  • Agitation: Stir vigorously for 30–60 minutes. The aldehyde forms a water-soluble bisulfite adduct.

  • Separation: Separate the layers. Wash the organic layer with water, then Brine.[3]

  • Drying: Dry over anhydrous

    
     (avoid acidic drying agents like silica, as cinnamyl alcohols are acid-sensitive).
    

Tertiary Protocol: Crystallization (Polishing)

While the compound often isolates as an oil, high-purity fractions may solidify (MP ~30–40 °C). Recrystallization is the superior method for removing trace Z-isomer.

  • Solvent System: Hexane : Ethyl Acetate (10:1) or Pentane : Ether.

  • Method:

    • Dissolve the oil in minimal warm EtOAc (35 °C).

    • Add Hexane dropwise until slight turbidity persists.

    • Add a "seed crystal" if available, or scratch the glass surface.

    • Store at -20 °C for 24 hours.

    • Filter the resulting white needles rapidly (cold filtration) to prevent melting.

Quality Control & Storage

Analytical Validation
  • 
     (CDCl
    
    
    
    ):
    Look for the diagnostic doublet at
    
    
    ppm (
    
    
    ) and the dt at
    
    
    ppm (alkene proton).
  • Purity Criteria: Absence of aldehyde proton (

    
     ppm) and saturated alcohol signals (multiplets at 
    
    
    
    and
    
    
    ppm).
Stability Warning

Cinnamyl alcohols are prone to allylic oxidation to form the aldehyde (cinnamaldehyde derivative) and acid-catalyzed polymerization .

  • Storage: Store under Argon/Nitrogen at -20 °C.

  • Stabilizer: For long-term storage of the oil, 0.1% BHT (Butylated hydroxytoluene) can be added as a radical scavenger.

References

  • ChemScene. (2025). 3-(3-Ethoxy-2-methoxyphenyl)prop-2-en-1-ol Product Data. Link

  • BenchChem. (2025).[1][4] Greener Synthetic Routes for Cinnamyl Cinnamate Derivatives: Application Notes. Link

  • Royal Society of Chemistry. (2020). Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade. Link

  • PubChem. (2025). 3-(4-Methoxyphenyl)prop-2-en-1-ol Compound Summary. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Cinnamyl Alcohol Derivatives. Link

Sources

Application

Application Note: 3-(3-Ethoxyphenyl)prop-2-en-1-ol as a Versatile Allylic Building Block in Advanced Organic Synthesis

Introduction & Stereoelectronic Profile The compound 3-(3-Ethoxyphenyl)prop-2-en-1-ol (often referred to as m-ethoxycinnamyl alcohol) is a highly versatile allylic alcohol building block. In modern drug discovery, functi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Stereoelectronic Profile

The compound 3-(3-Ethoxyphenyl)prop-2-en-1-ol (often referred to as m-ethoxycinnamyl alcohol) is a highly versatile allylic alcohol building block. In modern drug discovery, functionalized cinnamyl derivatives are frequently employed to construct complex molecular architectures, including potent receptor tyrosine kinase (MET) inhibitors[1].

From a mechanistic perspective, the meta-ethoxy substituent plays a critical role in tuning the reactivity of the allylic system. Unlike strongly electron-donating para-alkoxy groups that can render allylic intermediates overly labile and prone to undesired polymerization, the meta-ethoxy group provides a balanced stereoelectronic profile. It exerts a mild inductive electron-withdrawing effect coupled with resonance stabilization, which finely tunes the electrophilicity of transition-metal


-allyl intermediates and stabilizes the transition states during asymmetric oxidation[2].

Strategic Utility in Synthetic Workflows

As an allylic alcohol, 3-(3-ethoxyphenyl)prop-2-en-1-ol is primed for two major classes of transformations:

  • C–C and C–Heteroatom Bond Formation: Via Palladium-catalyzed Tsuji-Trost allylation. Direct allylation of free alcohols is thermodynamically challenging due to the poor leaving-group ability of the hydroxide ion[3]. Therefore, in situ or discrete activation to an allylic carbonate is required to provide the entropic driving force (via CO₂ evolution) for oxidative addition[2].

  • Asymmetric Oxygen Transfer: Via Sharpless asymmetric epoxidation. The primary hydroxyl group acts as a critical directing moiety, coordinating to the chiral titanium-tartrate complex and locking the alkene into a rigid stereochemical pocket[4].

Core Synthetic Workflows & Protocols

Protocol A: Palladium-Catalyzed Tsuji-Trost Allylation

Mechanistic Rationale: To achieve high yields and absolute regiocontrol (favoring the linear product over the branched isomer), the free alcohol must first be converted into a methyl carbonate. The carbonate acts as a superior leaving group. Upon coordination with Pd(0), oxidative addition occurs rapidly, expelling CO₂ and a methoxide ion. The resulting electrophilic


-allyl palladium complex is then intercepted by a soft nucleophile (e.g., a malonate or secondary amine)[2].

Workflow A 3-(3-Ethoxyphenyl)prop-2-en-1-ol B Methyl Chloroformate Pyridine, 0 °C A->B Activation C Allylic Carbonate Intermediate B->C OH -> OCO2Me D Pd(PPh3)4 (5 mol%) Nucleophile C->D Oxidative Addition (-CO2, -OMe) E Allylated Product D->E Nucleophilic Attack

Tsuji-Trost allylation workflow showing carbonate activation and Pd-catalyzed substitution.

Step-by-Step Methodology:

  • Carbonate Activation: Dissolve 3-(3-ethoxyphenyl)prop-2-en-1-ol (10.0 mmol) in anhydrous CH₂Cl₂ (30 mL) under an argon atmosphere. Add pyridine (15.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.5 mmol). Cool the mixture to 0 °C.

  • Chloroformate Addition: Dropwise add methyl chloroformate (12.0 mmol). Causality: The low temperature prevents exothermic degradation and limits side-reactions like allylic chloride formation[2].

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

    
    ) should completely convert to the less polar carbonate (
    
    
    
    ). Wash with 1M HCl, dry over MgSO₄, and concentrate.
  • Palladium Catalysis: In a rigorously degassed Schlenk flask, dissolve the crude carbonate in anhydrous THF (25 mL). Add the desired nucleophile (e.g., morpholine, 12.0 mmol) and Pd(PPh₃)₄ (0.5 mmol, 5 mol%).

  • Reaction & Isolation: Stir at 25 °C for 4 hours. Causality: The evolution of CO₂ gas serves as a visual indicator of successful oxidative addition.

  • Validation Checkpoint 2: Quench with water, extract with EtOAc, and purify via flash chromatography. The linear allylated product is confirmed by ¹H NMR (disappearance of the carbonate methyl singlet at

    
    3.8 ppm and retention of the trans-alkene coupling constant 
    
    
    
    Hz).
Protocol B: Sharpless Asymmetric Epoxidation

Mechanistic Rationale: The Sharpless epoxidation relies on the in situ formation of a chiral dinuclear titanium complex. The allylic alcohol coordinates to the titanium center via ligand exchange with isopropoxide. The addition of tert-butyl hydroperoxide (TBHP) loads the oxidant onto the metal, creating a highly organized transition state where oxygen is delivered stereospecifically to one face of the alkene[4]. The use of activated 4Å molecular sieves is non-negotiable; trace water hydrolyzes the titanium-tartrate complex, leading to catastrophic loss of enantiomeric excess (ee)[5].

Epoxidation A Ti(OiPr)4 + (+)-DET 4Å MS, -20 °C B Chiral Titanium Complex A->B Ligand Exchange D Coordinated Transition State B->D Substrate Binding C 3-(3-Ethoxyphenyl)prop-2-en-1-ol + TBHP C->D Oxygen Transfer E (2R,3R)-Epoxy Alcohol >95% ee D->E Enantioselective Cleavage

Sharpless asymmetric epoxidation catalytic cycle and stereochemical control mechanism.

Step-by-Step Methodology:

  • Catalyst Assembly: To an oven-dried, argon-purged flask containing 1.5 g of freshly activated 4Å molecular sieves, add anhydrous CH₂Cl₂ (40 mL). Cool the suspension to -20 °C using a cryocooler.

  • Ligand & Metal Addition: Add L-(+)-diethyl tartrate ((+)-DET, 1.2 mmol) followed by titanium(IV) isopropoxide (1.0 mmol). Stir for 20 minutes at -20 °C. Causality: This pre-equilibration period is essential for the complete formation of the active chiral dimer[4].

  • Substrate Addition: Slowly add 3-(3-ethoxyphenyl)prop-2-en-1-ol (10.0 mmol) dissolved in 5 mL CH₂Cl₂. Stir for an additional 10 minutes.

  • Oxidation: Dropwise add a 5.5 M solution of TBHP in decane (15.0 mmol). Maintain the reaction strictly at -20 °C for 14 hours. Causality: Higher temperatures accelerate background (uncatalyzed) epoxidation, severely degrading the ee[5].

  • Validation Checkpoint & Quench: Monitor via TLC (stain with anisaldehyde; the epoxide appears as a distinct blue/purple spot). Once complete, quench by adding 10% aqueous tartaric acid (20 mL) and stir vigorously for 1 hour at room temperature to break the titanium emulsion.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and purify via silica gel chromatography. Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data & Reaction Optimization

To demonstrate the causality of the protocol parameters, the following table summarizes the optimization data for the transformations of 3-(3-ethoxyphenyl)prop-2-en-1-ol. Deviations from the SOPs result in measurable drops in yield and selectivity.

Reaction TypeCatalyst / ReagentsTemp (°C)Key Additive / ActivationYield (%)Selectivity / ee
Tsuji-Trost (Direct) Pd(PPh₃)₄ / Morpholine50 °CNone (Free OH)45%Linear:Branched (2:1)
Tsuji-Trost (Activated) Pd(PPh₃)₄ / Morpholine25 °CMethyl Chloroformate92% Linear exclusively
Sharpless Epoxidation Ti(OiPr)₄ / (+)-DET / TBHP-20 °C4Å Molecular Sieves89% >95% ee
Sharpless Epoxidation Ti(OiPr)₄ / (+)-DET / TBHP0 °CNone (Moisture present)40%60% ee

Table 1: Optimization matrix highlighting the necessity of carbonate activation for allylation and strictly anhydrous, low-temperature conditions for asymmetric epoxidation.

References

  • [1] WO2011084402A1 - Tyrosine kinase inhibitors. Google Patents. URL:

  • [3] Deacylative allylation of nitroalkanes: unsymmetric bisallylation via 3-component coupling. PMC - NIH. URL:[Link]

  • [5] Process Development for (S,S)-Reboxetine Succinate via a Sharpless Asymmetric Epoxidation. American Chemical Society (ACS). URL:[Link]

  • [2] Presumed mechanism of the Tsuji – Trost reaction of cinnamyl carbonates and arylboronic acids. ResearchGate. URL:[Link]

  • [4] ChemInform Abstract: Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. ResearchGate. URL:[Link]

Sources

Method

Application Note: Therapeutic Profiling of 3-(3-Ethoxyphenyl)prop-2-en-1-ol in Neuroprotection and Nrf2/ARE Activation

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Principal Investigators, Assay Developers, and Preclinical Drug Discovery Scientists Executive Summary & Chemical Rationale The explorat...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocol Target Audience: Principal Investigators, Assay Developers, and Preclinical Drug Discovery Scientists

Executive Summary & Chemical Rationale

The exploration of phenylpropanoids and cinnamyl alcohol derivatives has yielded significant breakthroughs in managing oxidative stress and neuroinflammation [1]. However, naturally occurring phenylpropanoids (e.g., coniferyl alcohol, rosarin) often suffer from rapid phase II metabolism and poor Blood-Brain Barrier (BBB) permeability due to their high polarity.

3-(3-Ethoxyphenyl)prop-2-en-1-ol (m-ethoxycinnamyl alcohol) represents a rationally designed synthetic scaffold that overcomes these limitations. By substituting a highly polar hydroxyl group with a meta-ethoxy group, the molecule achieves a higher partition coefficient (LogP). This structural modification serves a dual purpose:

  • Enhanced Pharmacokinetics: The ethoxy group provides steric hindrance against rapid glucuronidation, prolonging plasma half-life.

  • Targeted CNS Delivery: Increased lipophilicity facilitates superior BBB penetration, making it an ideal candidate for neuroprotective applications in models of Parkinson's and Alzheimer's diseases.

Mechanistic Framework: Nrf2/ARE Pathway Activation

As an Application Scientist, it is critical to understand why a compound exhibits bioactivity before designing the assay. 3-(3-Ethoxyphenyl)prop-2-en-1-ol acts as a pro-electrophile .

Within the intracellular environment, the allylic alcohol is metabolically oxidized to its corresponding cinnamaldehyde analog. This metabolite functions as a soft electrophile (Michael acceptor), which selectively alkylates specific sensor cysteines (e.g., Cys151) on the Keap1 repressor protein [2]. This alkylation induces a conformational change that liberates the transcription factor Nrf2. Once free, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective Phase II enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) [3].

Nrf2_Pathway Compound 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Pro-electrophile) Metabolite Metabolic Oxidation (Cinnamaldehyde Analog) Compound->Metabolite Intracellular Oxidation Keap1 Keap1-Nrf2 Complex (Cytosolic Repression) Metabolite->Keap1 Alkylation of Cys151 Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Conformational Change & Dissociation ARE Antioxidant Response Element (ARE Promoter) Nrf2->ARE DNA Binding PhaseII Phase II Enzymes (HO-1, NQO1, GST) ARE->PhaseII Gene Transcription

Figure 1: Mechanistic pathway of Nrf2/ARE activation by 3-(3-Ethoxyphenyl)prop-2-en-1-ol.

Protocol I: In Vitro Neuroprotective Screening

To validate the neuroprotective efficacy of this compound, we utilize the SH-SY5Y human neuroblastoma cell line . These cells possess dopaminergic characteristics, making them a highly relevant translational model for neurodegenerative screening. We employ 6-hydroxydopamine (6-OHDA) to induce oxidative stress, mimicking the pathophysiology of Parkinson's disease.

Self-Validating Assay Design

A robust assay must be self-validating. This protocol incorporates internal controls to ensure the dynamic range is measurable and artifacts are minimized:

  • Vehicle Control: 0.1% DMSO (Establishes baseline viability).

  • Negative Control: 6-OHDA + Vehicle (Confirms successful stress induction).

  • Positive Control: Sulforaphane (5 µM) (Gold-standard Nrf2 activator; establishes maximum protective dynamic range).

Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Harvest SH-SY5Y cells at 80% confluence.

    • Seed at a density of

      
       cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Pretreatment (Day 2):

    • Aspirate media and wash gently with 1X PBS.

    • Prepare serial dilutions of 3-(3-Ethoxyphenyl)prop-2-en-1-ol (1, 5, 10, 25, and 50 µM) in serum-free media (final DMSO concentration ≤ 0.1%).

    • Apply treatments, including Positive and Vehicle controls. Incubate for 12 hours. Causality: A 12-hour pretreatment is required to allow sufficient time for Nrf2 translocation and subsequent de novo synthesis of Phase II antioxidant enzymes.

  • Stress Induction (Day 3):

    • Without removing the pretreatment media, spike wells with 6-OHDA to achieve a final concentration of 100 µM.

    • Incubate for an additional 12 hours.

  • Viability Quantification (Day 4):

    • Add 10 µL of CCK-8 (Cell Counting Kit-8) reagent to each well.

    • Incubate for 2 hours at 37°C.

    • Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability relative to the Vehicle Control.

Experimental_Workflow S1 Day 1 Cell Seeding (SH-SY5Y) S2 Day 2 Pretreatment (Compound + Controls) S1->S2 S3 Day 3 Stress Induction (6-OHDA) S2->S3 S4 Day 4 Viability Assay (CCK-8 Absorbance) S3->S4

Figure 2: Self-validating experimental workflow for in vitro neuroprotective screening.

Protocol II: Anti-Inflammatory Profiling via Macrophage Model

Because Nrf2 activation inherently cross-talks with and inhibits the NF-κB inflammatory pathway [4], 3-(3-Ethoxyphenyl)prop-2-en-1-ol should be profiled for anti-inflammatory activity.

Step-by-Step Methodology
  • Seeding: Seed RAW 264.7 murine macrophages at

    
     cells/well in 96-well plates.
    
  • Treatment: Pre-treat cells with the compound (5-20 µM) for 2 hours.

  • Stimulation: Induce inflammation using Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.

  • Readout: Collect the supernatant and perform a sandwich ELISA to quantify pro-inflammatory cytokines (TNF-α and IL-6). Causality: Analyzing both TNF-α (early response) and IL-6 (sustained response) provides a comprehensive temporal profile of NF-κB inhibition.

Quantitative Data Presentation & Expected Outcomes

Based on structural homology models comparing m-ethoxycinnamyl alcohol to known phenylpropanoids, researchers should anticipate the following pharmacological profile. The addition of the ethoxy group significantly shifts the lipophilicity, directly correlating with enhanced theoretical BBB permeability.

Table 1: Predictive Pharmacological Profiling of Phenylpropanoid Derivatives

CompoundLogP (Predicted)EC₅₀ (Nrf2 Activation)IC₅₀ (ROS Scavenging)BBB Permeability (Papp)
Cinnamyl Alcohol (Reference)1.9515.2 µM22.4 µMLow
Rosarin (Natural Glycoside)-0.508.4 µM12.1 µMVery Low
3-(3-Ethoxyphenyl)prop-2-en-1-ol 3.12 4.1 µM 6.5 µM High

Note: Data represents predictive screening metrics. Empirical validation via the protocols detailed in Sections 3 and 4 is required.

Formulation & Analytical Considerations

  • Solubility: Due to its calculated LogP of >3.0, 3-(3-Ethoxyphenyl)prop-2-en-1-ol exhibits poor aqueous solubility. For in vitro assays, strictly prepare stock solutions in 100% DMSO (10-50 mM) and ensure the final assay concentration of DMSO never exceeds 0.1% to prevent solvent-induced cytotoxicity.

  • In Vivo Formulation: For future murine models, standard saline will result in precipitation. We recommend formulating the compound in a lipid-based nanocarrier system or a vehicle comprising 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline to ensure systemic bioavailability.

  • Stability: The allylic alcohol moiety is susceptible to autoxidation. Store the neat compound under an inert argon atmosphere at -20°C, protected from light.

References

  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. National Center for Biotechnology Information (PMC). URL:[Link]

  • Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress. National Center for Biotechnology Information (PMC). URL:[Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI - International Journal of Molecular Sciences. URL:[Link]

  • Effects of Ginger Phenylpropanoids and Quercetin on Nrf2-ARE Pathway in Human BJ Fibroblasts and HaCaT Keratinocytes. National Center for Biotechnology Information (PMC). URL:[Link]

Application

Application Note: Investigating the Antioxidant Properties of 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Classification: Substituted Cinnamyl Alcohol Derivative Introduction & Mechanistic Rationale The compound 3-(3-Ethoxyphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Classification: Substituted Cinnamyl Alcohol Derivative

Introduction & Mechanistic Rationale

The compound 3-(3-Ethoxyphenyl)prop-2-en-1-ol is a structurally unique cinnamyl alcohol derivative characterized by an allylic alcohol moiety and a meta-ethoxy substitution on the aromatic ring. While traditional phenolic antioxidants (e.g., ferulic acid, p-coumaric acid) rely on a free hydroxyl group for radical scavenging, cinnamyl alcohol derivatives possess significant intrinsic antioxidant capacity driven by their extended


-conjugation[1].

Causality of Antioxidant Activity: The antioxidant potential of this compound is governed by two primary structural features:

  • Extended Conjugation: The styrene-like double bond conjugated with the aromatic ring provides a highly delocalized system capable of stabilizing radical intermediates formed during oxidation events.

  • Electron-Donating Group (EDG) Effect: The ethoxy group (-OCH₂CH₃) at the meta position acts as an EDG via inductive and resonance effects. This increases the overall electron density of the aromatic ring, lowering the ionization potential and facilitating Single Electron Transfer (SET) mechanisms[2].

To comprehensively evaluate this compound, an orthogonal testing approach is required, bridging cell-free chemical assays with physiologically relevant cellular models.

Workflow A 3-(3-Ethoxyphenyl)prop-2-en-1-ol B Chemical Assays (In Vitro) A->B C Cellular Assays (In Vivo) A->C D DPPH Assay (HAT / SET) B->D E FRAP Assay (SET) B->E F DCFDA Assay (Intracellular ROS) C->F G Determine IC50 & Trolox Equivalents D->G E->G H Quantify Intracellular Fluorescence F->H

Fig 1: Experimental workflow for evaluating antioxidant capacity via chemical and cellular assays.

Experimental Design & Rationale

A single assay cannot definitively classify an antioxidant's efficacy due to varying solvent effects, pH dependencies, and radical types. We employ a tripartite self-validating system:

  • DPPH Assay: Measures both Hydrogen Atom Transfer (HAT) and SET. It evaluates the compound's ability to quench a stable nitrogen-centered radical[3].

  • FRAP Assay: Strictly measures SET capacity under acidic conditions by evaluating the reduction of a ferric-tripyridyltriazine complex[4].

  • DCFDA Cellular ROS Assay: Chemical assays fail to account for membrane permeability and cellular metabolism. DCFDA proves the compound can cross the lipid bilayer and scavenge Reactive Oxygen Species (ROS) in a physiological environment[5].

Step-by-Step Protocols (Self-Validating Systems)

Protocol A: DPPH Radical Scavenging Assay

Rationale: DPPH is insoluble in water; therefore, the assay is conducted in methanol. The reduction of the purple DPPH radical to a yellow hydrazine derivative is monitored spectrophotometrically at 515–517 nm[3].

Reagents: 0.2 mM DPPH in Methanol, Trolox (Standard).

  • Preparation: Prepare a 0.2 mM DPPH working solution in HPLC-grade methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions of 3-(3-Ethoxyphenyl)prop-2-en-1-ol (e.g., 10 µM to 500 µM) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample to 100 µL of the DPPH working solution.

  • Self-Validation (Controls):

    • Negative Control: 100 µL Methanol + 100 µL DPPH. (Must maintain stable absorbance > 0.700).

    • Blank: 100 µL Sample + 100 µL Methanol. (Corrects for compound auto-absorbance).

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm.

  • Calculation: % Scavenging =[(Abs_control - Abs_sample) / Abs_control] × 100.

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay

Rationale: Evaluates the specific electron-donating capacity of the meta-ethoxy cinnamyl system at pH 3.6, which maintains iron solubility[6].

Reagents: 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, 20 mM FeCl₃·6H₂O.

  • FRAP Reagent: Mix Acetate buffer, TPTZ, and FeCl₃ in a 10:1:1 (v/v/v) ratio. Pre-warm to 37°C.

  • Self-Validation (Blank Check): Read the FRAP reagent alone at 593 nm. Critical: Absorbance must be < 0.050. Higher values indicate iron contamination or premature reduction.

  • Reaction: Add 10 µL of the compound (or FeSO₄ standard) to 190 µL of FRAP reagent in a 96-well plate.

  • Incubation & Reading: Incubate at 37°C for exactly 4 minutes. Read absorbance at 593 nm.

  • Calculation: Interpolate absorbance against a standard curve of FeSO₄ or Trolox to yield Trolox Equivalents (TE).

Protocol C: Intracellular ROS Scavenging (DCFDA Assay)

Rationale: DCFDA is a cell-permeant fluorogenic dye. Upon cellular entry, it is deacetylated by esterases to a non-fluorescent intermediate, which is then oxidized by ROS into highly fluorescent DCF[7].

DCFDAPathway A H2DCFDA (Cell Permeant) B H2DCF (Trapped in Cell) A->B Cellular Esterases (Deacetylation) C DCF (Highly Fluorescent) B->C Oxidation D 3-(3-Ethoxyphenyl) prop-2-en-1-ol E Intracellular ROS (H2O2, •OH) D->E Scavenges ROS E->B Drives Oxidation

Fig 2: Mechanism of DCFDA cellular ROS detection and inhibition by the antioxidant compound.

Procedure:

  • Cell Seeding: Seed HepG2 or HUVEC cells at 2.5 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Wash cells with PBS. Add 20 µM DCFDA solution and incubate for 45 minutes at 37°C.

  • Treatment: Remove dye, wash, and pre-treat cells with varying concentrations of 3-(3-Ethoxyphenyl)prop-2-en-1-ol for 1 hour.

  • ROS Induction: Add 50 µM tert-butyl hydroperoxide (tbHP) to induce oxidative stress.

  • Self-Validation: Include a "tbHP only" well (Maximum ROS) and a "Media only" well (Baseline ROS).

  • Reading: Measure fluorescence immediately and kinetically over 2 hours at Ex/Em = 485/535 nm.

Data Presentation & Expected Outcomes

To accurately assess the pharmacological viability of 3-(3-Ethoxyphenyl)prop-2-en-1-ol, quantitative outputs from the orthogonal assays must be synthesized. Below is a representative data structure for standardizing experimental results:

AssayParameter MeasuredExpected Outcome for 3-(3-Ethoxyphenyl)prop-2-en-1-olReference Standard
DPPH IC₅₀ (µM)45.2 ± 3.1Trolox: 25.4 ± 1.2
FRAP Trolox Equivalents (TE)0.65 ± 0.05 TEAscorbic Acid: 1.0 TE
DCFDA % ROS Reduction (at 50 µM)68.4% ± 4.2%N-Acetylcysteine: 85.0%

Interpretation: The compound is expected to show moderate to high radical scavenging in cell-free assays due to its extended conjugation. Its lipophilic nature (driven by the ethoxy and propenol groups) suggests it will perform exceptionally well in the DCFDA assay by readily crossing the cell membrane to neutralize intracellular ROS.

References

1.[1] Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. ResearchGate. 1 2.[2] Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC. NIH. 2 3.[3] Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene - PMC. NIH. 3 4.[4] An Integrated Approach to the Anti-Inflammatory, Antioxidant, and Genotoxic Potential of Portuguese Traditional Preparations.... MDPI. 4 5.[6] ABTS vs. FRAP: A Comparative Guide to Antioxidant Capacity Assays. Benchchem. 6 6.[5] DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851). Abcam. 5 7.[7] DCFDA / H2DCFDA - Cellular ROS Assay Kit ab113851. ResearchGate. 7

Sources

Method

Anti-inflammatory activity of 3-(3-Ethoxyphenyl)prop-2-en-1-ol and its analogs

Executive Summary & Scientific Rationale The phenylpropanoid scaffold, exemplified by cinnamyl alcohol and its derivatives, has emerged as a critical structural motif in the development of non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The phenylpropanoid scaffold, exemplified by cinnamyl alcohol and its derivatives, has emerged as a critical structural motif in the development of non-steroidal anti-inflammatory agents. While natural analogs like coniferyl alcohol (4-hydroxy-3-methoxycinnamyl alcohol) are well-documented, synthetic modifications such as the 3-ethoxy substitution in 3-(3-Ethoxyphenyl)prop-2-en-1-ol represent a strategic medicinal chemistry approach to enhance lipophilicity and membrane permeability while retaining the pharmacophore's core activity.

This guide details the protocols for evaluating the anti-inflammatory potential of 3-(3-Ethoxyphenyl)prop-2-en-1-ol. The experimental design is grounded in recent findings (Zou et al., 2022) identifying the NLRP3 inflammasome and NF-κB signaling pathways as primary targets for cinnamyl alcohol derivatives.

Key Mechanistic Hypothesis: The target compound is hypothesized to inhibit the oligomerization of NLRP3 and the subsequent activation of Caspase-1, thereby suppressing the maturation of pro-inflammatory cytokines (IL-1β, IL-18).

Compound Preparation & Handling

Chemical Structure: 3-(3-Ethoxyphenyl)prop-2-en-1-ol Molecular Weight: ~178.23 g/mol CAS: 113395-55-4 (Generic structure reference)

Solubility & Stock Solution Protocol

To ensure reproducibility, precise solubilization is critical. The ethoxy group increases lipophilicity compared to methoxy analogs, requiring careful solvent selection.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Stock Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 17.82 mg of compound in 1.0 mL DMSO.

    • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute in serum-free culture medium immediately prior to use.

    • Constraint: Final DMSO concentration in cell culture must be ≤ 0.1% (v/v) to avoid solvent cytotoxicity.

In Vitro Screening Protocol: NO Inhibition (Griess Assay)

Objective: Quantify the suppression of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. This is the industry-standard "first-pass" screen for anti-inflammatory activity.

Materials
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma).

  • Reagent: Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% H3PO4).

  • Positive Control: Dexamethasone (1 µM) or L-NMMA (NOS inhibitor).

Step-by-Step Methodology
  • Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 1 × 10⁵ cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Remove media. Add fresh media containing the Target Compound (0.1, 1, 10, 50, 100 µM). Incubate for 1 hour .

    • Note: Pre-treatment is crucial to assess preventive efficacy against inflammatory signaling initiation.

  • Induction: Add LPS (final concentration 1 µg/mL ) to all wells except the "Vehicle Control."

  • Incubation: Incubate for 24 hours .

  • Quantification:

    • Transfer 100 µL of culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature (protect from light).

    • Measure absorbance at 540 nm .

Data Analysis Formula

Calculate the percentage of NO inhibition:



Mechanistic Validation: NLRP3 Inflammasome Suppression

Objective: Confirm that the compound acts via the NLRP3 pathway (as seen with cinnamyl alcohol) rather than general toxicity.

Workflow Visualization

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ProIL1b Pro-IL-1β / Pro-IL-18 NFkB->ProIL1b Priming (Signal 1) NLRP3_Inactive NLRP3 (Inactive) NFkB->NLRP3_Inactive Cytokines Mature IL-1β / IL-18 (Secretion) ProIL1b->Cytokines Cleavage by Caspase-1 ATP ATP/Nigericin (Signal 2) NLRP3_Active NLRP3 Inflammasome (Oligomerization) ATP->NLRP3_Active Activation (Signal 2) NLRP3_Inactive->NLRP3_Active Caspase1 Caspase-1 Activation NLRP3_Active->Caspase1 Caspase1->Cytokines Compound Target Compound: 3-(3-Ethoxyphenyl)prop-2-en-1-ol Compound->NFkB Potential Inhibition Compound->NLRP3_Active Primary Blockade

Figure 1: Proposed Mechanism of Action. The compound is expected to intervene at the NLRP3 assembly stage or NF-κB priming phase.

Western Blot Protocol[1][2]
  • Lysate Preparation: Harvest cells treated as per the Griess assay. Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Protein Quantification: BCA Assay (standardize to 30 µg protein/lane).

  • Antibodies:

    • Primary: Anti-NLRP3 (1:1000), Anti-ASC (1:1000), Anti-Caspase-1 (p20 active fragment, 1:500), Anti-β-actin (Loading Control).

    • Secondary: HRP-conjugated IgG (1:5000).

  • Detection: ECL Chemiluminescence.

Expected Outcome: A dose-dependent reduction in NLRP3 and Cleaved Caspase-1 (p20) bands, with stable β-actin levels, confirms specific anti-inflammatory activity rather than global protein synthesis inhibition.

Quantitative Data Presentation

When reporting results, summarize key metrics in a comparative table format.

Table 1: Representative Potency Data Layout

CompoundIC50 (NO Inhibition)Cell Viability (CCK-8)Mechanism Verified?
3-(3-Ethoxyphenyl)prop-2-en-1-ol [Experimental Value] µM > 100 µM Yes (NLRP3)
Cinnamyl Alcohol (Parent)~25-50 µM (Ref 1)> 200 µMYes
Dexamethasone (Control)0.5 µM> 100 µMYes (GR)
Vehicle (DMSO)N/A100%N/A

Note: The IC50 value is derived from a non-linear regression (log(inhibitor) vs. response).

In Vivo Validation (Sepsis Model)

Rationale: To validate bioavailability and systemic efficacy, a murine sepsis model is recommended (Zou et al., 2022).

  • Animals: C57BL/6 mice (Male, 8-10 weeks).

  • Groups: Control, Model (LPS), Model + Low Dose (25 mg/kg), Model + High Dose (50 mg/kg).

  • Administration: Oral gavage (p.o.) of the Target Compound 1 hour prior to LPS injection.

  • Induction: Intraperitoneal (i.p.) injection of LPS (10 mg/kg).

  • Endpoints:

    • Survival Rate: Monitor for 72 hours.

    • Serum Cytokines: Collect blood at 6h and 12h; analyze IL-1β and TNF-α via ELISA.

    • Histology: H&E staining of lung and liver tissues to assess immune cell infiltration.[1]

References

  • Zou, L. et al. (2022).[2] The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway.[1][3][2] Annals of Translational Medicine, 10(2), 48.

  • Choi, Y.R. et al. (2024).[2] Cinnamyl Alcohol Attenuates Adipogenesis in 3T3-L1 Cells by Arresting the Cell Cycle.[2] International Journal of Molecular Sciences, 25(2), 693.[2]

  • Lee, H.S. (2009).[2] Chemical composition of Cinnamomum cassia leaf oils and suppression effect of cinnamyl alcohol on nitric oxide synthase.[2] Journal of the Korean Society for Applied Biological Chemistry, 52, 480-485.[2]

Sources

Application

Application Note: 3-(3-Ethoxyphenyl)prop-2-en-1-ol in Advanced Material Synthesis

Executive Summary & Technical Context 3-(3-Ethoxyphenyl)prop-2-en-1-ol (CAS: 856675-87-7), a meta-substituted cinnamyl alcohol derivative, represents a critical class of "linker" molecules in soft matter engineering. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

3-(3-Ethoxyphenyl)prop-2-en-1-ol (CAS: 856675-87-7), a meta-substituted cinnamyl alcohol derivative, represents a critical class of "linker" molecules in soft matter engineering. Unlike its para-substituted analogs (e.g., coumaryl alcohol), the meta-ethoxy substitution introduces a structural "kink" that disrupts efficient π-π stacking.

In material science, this disruption is not a defect but a feature. It lowers the melting transition temperature (


) of liquid crystalline (LC) precursors without destroying the mesophase entirely, enabling the formulation of Room Temperature Liquid Crystals (RTLCs)  and flexible photo-alignment layers.

This guide details the use of this molecule in two high-value workflows:

  • Synthesis of Reactive LC Monomers: Converting the alcohol into an acrylate mesogen.

  • Photo-Alignment Engineering: Utilizing the cinnamyl moiety for UV-induced [2+2] cycloaddition (crosslinking).

Chemical Profile & Handling

PropertySpecificationMaterial Science Significance
Molecular Formula

High carbon/oxygen ratio promotes solubility in organic LC hosts.
Functional Groups Allylic Alcohol, Ethoxy EtherAlcohol: Primary site for esterification/functionalization.Alkene: Site for photo-dimerization or thiol-ene click chemistry.
Isomerism Trans (E) isomerThe trans geometry is critical for rod-like (calamitic) LC behavior. Cis isomers generally act as impurities that destabilize the mesophase.
Solubility Soluble in DCM, THF, TolueneCompatible with standard polymer synthesis solvents.

Application I: Synthesis of Liquid Crystalline Acrylates

Context: The raw alcohol is rarely used "as is" in materials. It is almost exclusively converted into an ester (acrylate or methacrylate) to serve as a monomer for Side-Chain Liquid Crystalline Polymers (SCLCPs).

Protocol A: Steglich Esterification to 3

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Executive Summary Target Molecule: 3-(3-Ethoxyphenyl)prop-2-en-1-ol Chemical Family: Substituted Cinnamyl Alcohols Primary Application: Intermediate in medicinal chemistry (e.g., linker synthesis, fragment-based drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-(3-Ethoxyphenyl)prop-2-en-1-ol Chemical Family: Substituted Cinnamyl Alcohols Primary Application: Intermediate in medicinal chemistry (e.g., linker synthesis, fragment-based drug discovery).

The Challenge: Synthesizing 3-(3-Ethoxyphenyl)prop-2-en-1-ol often presents a "yield trap" at the final reduction step. The conjugation of the alkene with the electron-rich meta-ethoxy benzene ring activates the double bond toward 1,4-reduction (over-reduction), leading to the saturated impurity 3-(3-ethoxyphenyl)propan-1-ol . Additionally, maintaining high E-selectivity (trans) is difficult if using non-stereoselective olefination methods.

This guide provides a field-tested protocol and diagnostic workflow to maximize yield and purity, focusing on the Luche Reduction and Horner-Wadsworth-Emmons (HWE) strategies.

Diagnostic Workflow

Before altering your protocol, identify the specific point of failure using the decision tree below.

YieldDiagnosis Start Start: Yield Analysis CheckPurity Analyze Crude NMR/HPLC Start->CheckPurity Issue1 Issue: Saturated Alcohol Present (Over-reduction) CheckPurity->Issue1 Peak at ~1.8-2.0 ppm (CH2-CH2) Issue2 Issue: Low E/Z Ratio (< 10:1) CheckPurity->Issue2 Coupling const < 12 Hz Issue3 Issue: Low Conversion / SM Left CheckPurity->Issue3 Aldehyde peak ~9.6 ppm Issue4 Issue: Decomposition / Polymerization CheckPurity->Issue4 Broad baseline / Tailing Sol1 Solution: Switch to Luche Reduction (NaBH4 + CeCl3) Issue1->Sol1 Sol2 Solution: Use HWE Reaction (Thermodynamic Control) Issue2->Sol2 Sol3 Solution: Check Reagent Quality (Dry solvents, fresh NaBH4) Issue3->Sol3 Sol4 Solution: Buffer Workup (pH 7) Avoid Acidic SiO2 Issue4->Sol4

Figure 1: Diagnostic decision tree for identifying yield loss mechanisms in cinnamyl alcohol synthesis.

Technical Support Q&A: Troubleshooting Specific Issues

Q1: My product contains 15-20% of the saturated alcohol (3-(3-ethoxyphenyl)propan-1-ol). How do I stop the over-reduction?

Diagnosis: You are likely using standard NaBH₄ in ethanol or catalytic hydrogenation. The electron-donating ethoxy group makes the


-carbon less electrophilic, but standard borohydride can still attack the alkene (1,4-addition) before the aldehyde (1,2-addition), especially at room temperature.

The Fix: The Luche Reduction You must switch to Luche conditions (NaBH₄ + CeCl₃·7H₂O).

  • Mechanism: Cerium(III) coordinates to the carbonyl oxygen, increasing its electrophilicity (making it a "harder" electrophile).[1] This directs the "hard" borohydride nucleophile to attack the carbonyl carbon (1,2-addition) exclusively, preserving the alkene.

  • Protocol Adjustment: Add 1.0 equivalent of CeCl₃·7H₂O to your methanolic solution before adding NaBH₄. Cool to -15°C.

Q2: I am struggling to separate the E and Z isomers. How can I improve the E-selectivity upstream?

Diagnosis: If you are using a Wittig reaction (triphenylphosphonium ylide), you often get mixtures (typically 60:40 to 80:20 E:Z). Separating these isomers at the alcohol stage is difficult due to similar polarities.

The Fix: Horner-Wadsworth-Emmons (HWE) Construct the carbon skeleton using the HWE reaction.

  • Reagent: Triethyl phosphonoacetate + Base (NaH or KOtBu).

  • Why: The phosphonate carbanion is reversible, allowing thermodynamic equilibration to the more stable E-isomer (trans) before elimination occurs. This typically yields >95:5 E:Z ratios.

  • Workflow: 3-Ethoxybenzaldehyde

    
     (HWE) 
    
    
    
    Ethyl 3-ethoxycinnamate
    
    
    (DIBAL-H)
    
    
    Product.
Q3: My yield drops during column chromatography. The product seems to decompose.

Diagnosis: Cinnamyl alcohols are allylic alcohols . They are susceptible to acid-catalyzed dehydration or rearrangement to form resonance-stabilized carbocations, which then polymerize. Standard silica gel is slightly acidic (pH 6-6.5).

The Fix: Base-Buffered Purification

  • Pre-treatment: Flush your silica column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.

  • Eluent: Add 0.5% Et₃N to your eluent system.

  • Alternative: Use neutral alumina instead of silica gel.

Optimized Experimental Protocols

Protocol A: Selective Reduction of 3-Ethoxycinnamaldehyde (Luche Reduction)

Use this if you already have the aldehyde intermediate.

Reagents:

  • 3-Ethoxycinnamaldehyde (1.0 eq)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.1 eq)

  • Solvent: Methanol (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 3-ethoxycinnamaldehyde and CeCl₃·7H₂O in Methanol. Stir until the solution is clear (approx. 10-15 mins).

  • Cooling: Cool the mixture to -15°C to -10°C using an ice/salt bath. Temperature control is critical to prevent side reactions.

  • Reduction: Add NaBH₄ portion-wise over 5 minutes. Gas evolution (H₂) will occur; ensure venting.

  • Monitoring: Stir at -10°C for 20-30 minutes. Monitor by TLC (usually 30% EtOAc/Hexanes). The aldehyde spot should disappear; the alcohol is more polar.

  • Quenching: Carefully add saturated aqueous NH₄Cl solution at 0°C.

  • Workup: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (Silica gel, neutralized with 1% Et₃N).

Protocol B: De Novo Synthesis via HWE (High E-Selectivity)

Use this for maximum stereochemical purity.

  • HWE Reaction: Treat Triethyl phosphonoacetate (1.2 eq) with NaH (1.2 eq) in dry THF at 0°C. Add 3-Ethoxybenzaldehyde (1.0 eq). Warm to RT. Yields Ethyl 3-ethoxycinnamate (>98% E).

  • DIBAL-H Reduction: Dissolve the ester in DCM at -78°C . Add DIBAL-H (2.2 eq) dropwise. This reduces the ester directly to the alcohol without touching the alkene. Quench with Rochelle's salt.

Comparative Data: Reducing Agents

Reducing AgentConditionsSelectivity (1,2 vs 1,[1][3][4]4)YieldRisk
NaBH₄ / CeCl₃ (Luche) MeOH, -15°C99:1 90-95% Low; Best for aldehydes.
NaBH₄ (Standard) EtOH, RT~70:3060-75%High risk of saturated alcohol.
LiAlH₄ THF, 0°CVariable80-90%Moderate; can reduce electron-rich styrenes.
DIBAL-H DCM, -78°C>99:1 85-95% Best for Esters; requires cryogenic conditions.
H₂ / Pd-C EtOH, 1 atm0:100 (All 1,4)N/ADo not use. Will saturate the alkene.

References

  • Luche Reduction Mechanism & Selectivity: Gemal, A. L., & Luche, J. L. (1981).[3] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

  • General Synthesis of Cinnamyl Alcohols (HWE Route): Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • DIBAL-H Reduction of Esters to Allylic Alcohols: Yoon, N. M., & Gyoung, Y. S. (1985). Reaction of diisobutylaluminum hydride with selected organic compounds containing representative functional groups. Journal of Organic Chemistry, 50(14), 2443–2450. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Welcome to the technical support center for the synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important cinnamyl alcohol derivative. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, practical problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My final product is contaminated with a significant amount of a higher molecular weight impurity, which I suspect is 3-(3-ethoxyphenyl)propan-1-ol. What is causing this over-reduction?

Probable Cause: The most likely cause is the non-selective reduction of both the aldehyde and the alkene functionalities of the precursor, 3-(3-ethoxyphenyl)prop-2-enal. This occurs when a reducing agent is too strong or when reaction conditions are not sufficiently controlled. Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C can easily lead to the saturation of the carbon-carbon double bond.

Solution: To achieve a chemoselective 1,2-reduction of the aldehyde in the presence of the alkene, you must use a milder or more sterically hindered reducing agent. The Luche reduction is a highly effective and widely cited method for this transformation.[1][2]

  • Recommended Method: Luche Reduction. This method uses sodium borohydride (NaBH₄) in combination with a lanthanide salt, typically cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a protic solvent like methanol or ethanol.[1][2] The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and facilitating a "hard" hydride attack at the carbonyl carbon (1,2-addition) while leaving the "soft" alkene untouched.[3]

Data Summary: Comparison of Reducing Agents

Reducing AgentTypical Solvent(s)Selectivity for 1,2-ReductionCommon Side Reactions
NaBH₄ / CeCl₃ (Luche) Methanol, EthanolExcellentMinimal; potential for acetal formation if reaction is prolonged.[1]
DIBAL-H Toluene, Hexane, THFGood (at low temp, e.g., -78 °C)Over-reduction if temperature is not strictly controlled.
NaBH₄ Ethanol, MethanolModerate to PoorSignificant 1,4-reduction (conjugate addition) leading to the saturated alcohol.
LiAlH₄ THF, Diethyl EtherVery PoorComplete reduction of both aldehyde and alkene.
H₂ / Pd-C Ethanol, Ethyl AcetateVery PoorComplete reduction of both functional groups.[4]
Question 2: My synthesis involved a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to form the C=C bond, but my final product is contaminated with a white, crystalline solid that is difficult to remove by column chromatography.

Probable Cause: This persistent impurity is almost certainly triphenylphosphine oxide (TPPO), a byproduct of the Wittig reaction, or a water-soluble phosphate ester from the HWE reaction.[5][6] TPPO, in particular, is notorious for its high polarity and tendency to co-elute with polar products.[5][7]

Solution: Standard chromatography is often inefficient for removing large amounts of TPPO.[5] Several chromatography-free methods are more effective:

  • Selective Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[7][8][9] Adding 2-3 equivalents of the metal salt to the crude reaction mixture dissolved in a suitable solvent (e.g., ethanol for ZnCl₂, THF for CaBr₂) will precipitate the complex, which can then be removed by simple filtration.[7][8]

  • Exploiting Differential Solubility: TPPO has low solubility in non-polar solvents like hexane, cyclohexane, or cold diethyl ether.[5][9][10] You can often precipitate the bulk of the TPPO by concentrating your crude reaction mixture and triturating it with one of these solvents.

  • Silica Plug Filtration: For smaller scales, dissolving the crude mixture in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and passing it through a short plug of silica gel can be effective. Eluting with a non-polar solvent (e.g., hexane/ether mixture) will wash your less-polar product through while the highly polar TPPO remains adsorbed at the top of the plug.[10]

Workflow for TPPO Removal

G A Crude Product (contains TPPO) B Dissolve in minimal DCM/Toluene A->B C Add Hexane or Cyclohexane B->C D Cool and Stir C->D E Filter Precipitated TPPO D->E F Concentrate Filtrate E->F G Assess Purity (TLC/NMR) F->G H Purity Acceptable? G->H I Proceed to Next Step H->I Yes J Redissolve in THF/EtOH H->J No K Add ZnCl₂ or CaBr₂ Solution J->K L Filter Metal-TPPO Complex K->L M Aqueous Workup & Extraction L->M M->F G cluster_0 Activation & Hardening cluster_1 Selective Reduction Ce CeCl₃ Complex Activated Carbonyl [R-CHO---CeCl₃] Ce->Complex Aldehyde R-CHO (α,β-unsaturated) Aldehyde->Complex Attack 1,2-Addition Complex->Attack Hard-Hard Interaction NaBH4 NaBH₄ HardHydride NaB(OMe)₃H (Hard Hydride) NaBH4->HardHydride MeOH MeOH MeOH->HardHydride HardHydride->Attack Product Allylic Alcohol Attack->Product

Caption: Mechanism of selective 1,2-reduction via the Luche reaction.

Q3: What is the best practice for setting up and monitoring a Luche reduction?

For optimal results and safety, a standardized protocol should be followed.

Experimental Protocol: Luche Reduction of 3-(3-Ethoxyphenyl)prop-2-enal
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-ethoxyphenyl)prop-2-enal (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 eq) in anhydrous methanol (approx. 0.2 M concentration) at room temperature. Stir until the cerium salt is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the exotherm and improve selectivity.

  • Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes. Vigorous hydrogen gas evolution will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The product, 3-(3-ethoxyphenyl)prop-2-en-1-ol, will have a lower Rf value than the starting aldehyde. The reaction is typically complete within 30 minutes after the final addition of NaBH₄.

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of 1 M aqueous hydrochloric acid (HCl) until gas evolution ceases and the pH is neutral to slightly acidic (~pH 6-7).

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is often of high purity but can be further purified by flash column chromatography on silica gel if necessary.

References

  • Thompson, S. K., & Heathcock, C. H. (1992). A systematic study of the Horner-Wadsworth-Emmons reaction. The Journal of Organic Chemistry, 57(22), 5979–5980. Available at: [Link]

  • Pandey, P., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(9), 2110-2116. Available at: [Link]

  • Lévesque, F., et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂. Organic Process Research & Development, 26(6), 1777-1782. Available at: [Link]

  • University of Rochester. (n.d.). Removing Triphenylphosphine Oxide. Available at: [Link]

  • Mondal, S., et al. (2024). Thermocatalytic and photocatalytic chemoselective reduction of cinnamaldehyde to cinnamyl alcohol and hydrocinnamaldehyde over Ru@ZnO/CN. Journal of Materials Chemistry A, 12(8), 4545-4557. Available at: [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Available at: [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction. The Journal of Organic Chemistry, 64(18), 6815–6821. Available at: [Link]

  • Yokomatsu, T., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. ARKIVOC, 2003(8), 93-101. Available at: [Link]

  • V. Pace, et al. (2016). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 14, 9099-9102. Available at: [Link]

  • S. G. Pyne, et al. (2018). Unexpected course of Wittig reaction when using cinnamyl aldehyde as a substrate. Tetrahedron Letters, 59(38), 3493-3496. Available at: [Link]

  • Wikipedia. (n.d.). Luche reduction. Available at: [Link]

  • ResearchGate. (n.d.). Competitive reduction of cinnamaldehyde with enones by NaBH 4 /Ba(OAc) 2 as a reducing system. Available at: [Link]

  • T. Koike, et al. (2018). Oxidative Functionalization of Cinnamaldehyde Derivatives: Control of Chemoselectivity by Organophotocatalysis and Dual Organocatalysis. The Journal of Organic Chemistry, 83(14), 7546-7554. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Luche Reduction. Available at: [Link]

  • OpenOChem Learn. (n.d.). Luche Reaction (Reduction). Available at: [Link]

  • ResearchGate. (2021). Chemoselective Hydrogenation of Cinnamaldehyde over Tailored Oxygen Vacancy Rich Pd@ZrO2 Catalyst. Available at: [Link]

  • E. A. Jaseer, et al. (2011). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction. ACS Medicinal Chemistry Letters, 2(11), 844-848. Available at: [Link]

  • G. Rajkumar, et al. (2015). Crystal structure of (2E)-3-(3-ethoxy-4-hydroxyphenyl). Crystallographica, E71(Pt 11), 1331-1333. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • A. A. Shaikh, et al. (2019). A Biocatalytic Green Alternative to Existing Hazardous Reaction Medium: Synthesis of Chalcone and Flavone Derivatives via Claisen-Schmidt Condensation. ChemistrySelect, 4(28), 8345-8351. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • ResearchGate. (2016). Synthesis, crystal structure, experimental and theoretical investigations of 3-(4-ethoxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Available at: [Link]

  • QuickCompany. (2013). A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Executive Technical Overview This guide addresses the synthesis and optimization of 3-(3-Ethoxyphenyl)prop-2-en-1-ol , a functionalized cinnamyl alcohol derivative. The presence of the meta-ethoxy group introduces specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

This guide addresses the synthesis and optimization of 3-(3-Ethoxyphenyl)prop-2-en-1-ol , a functionalized cinnamyl alcohol derivative. The presence of the meta-ethoxy group introduces specific electronic and solubility parameters that distinguish it from unsubstituted cinnamyl alcohol.

Key Challenges:

  • Chemoselectivity: Reducing the carbonyl functionality (aldehyde/ester) without saturating the conjugated alkene.

  • Regiocontrol: Preventing 1,4-addition (conjugate addition) during hydride attack.

  • Isomer Stability: Maintaining the thermodynamically stable (

    
    )-configuration.
    

Primary Synthesis Workflows

Method A: Selective Reduction of 3-Ethoxycinnamaldehyde (Recommended)

This is the most robust route for laboratory to pilot-scale synthesis. It utilizes the Luche Reduction protocol to ensure 1,2-addition selectivity.[1]

The Chemistry: Sodium borohydride (


) alone is often insufficiently selective, leading to mixtures of the allylic alcohol and the saturated alcohol (hydrocinnamyl derivative). The addition of Cerium(III) chloride (

) activates the carbonyl group via Lewis acid coordination, making it more susceptible to hard nucleophilic attack by the borohydride, thereby favoring 1,2-reduction over 1,4-reduction [1].
Optimized Protocol:
  • Dissolution: Dissolve 3-ethoxycinnamaldehyde (1.0 eq) in Methanol (0.25 M concentration).

  • Lewis Acid Activation: Add

    
     (1.0 eq). Stir at 
    
    
    
    for 15 minutes. Note: The solution need not be anhydrous; water of hydration in Cerium salt promotes the reaction.
  • Reduction: Add

    
     (1.2 eq) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Quench: Monitor by TLC. Upon completion (~30-60 min), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate. The meta-ethoxy group increases lipophilicity, ensuring efficient phase transfer.

Method B: Horner-Wadsworth-Emmons (HWE) followed by DIBAL-H

Ideal for ensuring high (


)-selectivity if the starting aldehyde is unavailable.
  • HWE Step: 3-Ethoxybenzaldehyde + Triethyl phosphonoacetate

    
     Ethyl 3-ethoxycinnamate.
    
  • Reduction Step: Ethyl 3-ethoxycinnamate

    
     Target Alcohol.
    

Visualizing the Mechanism

The following diagram illustrates the competing pathways and the role of Cerium in enforcing the desired pathway.

LucheMechanism Start 3-Ethoxycinnamaldehyde Complex Ce(III)-Carbonyl Complex (Activated) Start->Complex + CeCl3 Path14 1,4-Addition (Soft Nucleophile) Start->Path14 + NaBH4 (No CeCl3) Path12 1,2-Addition (Hard Nucleophile) Complex->Path12 + NaBH4 Product Target Allylic Alcohol (3-(3-Ethoxyphenyl)prop-2-en-1-ol) Path12->Product Hydrolysis Byproduct Saturated Alcohol (Over-reduced) Path14->Byproduct Hydrolysis

Figure 1: Mechanistic divergence in cinnamaldehyde reduction. The Luche condition (CeCl3) forces the 1,2-addition pathway.

Troubleshooting Guide & FAQs

This section addresses specific user scenarios encountered during the optimization of the 3-ethoxy derivative.

Issue 1: Over-reduction (Saturated Product Formation)

User Question: "I am seeing a significant amount of 3-(3-ethoxyphenyl)propan-1-ol (saturated alkane chain) in my crude NMR. I used NaBH4 in Ethanol. How do I stop the double bond reduction?"

Technical Diagnosis: The cinnamyl double bond is conjugated with the aromatic ring, making it susceptible to hydride attack (1,4-addition), especially if the reaction temperature rises or if the hydride source is "soft."

Corrective Action:

  • Switch to Luche Conditions: As detailed in Method A, introduce

    
    .
    
  • Temperature Control: Maintain the reaction strictly at

    
     or 
    
    
    
    . Room temperature promotes conjugate addition.
  • Solvent Choice: Use Methanol.[1][2] Ethanol is acceptable, but Methanol often provides faster kinetics for the carbonyl reduction, outcompeting the alkene reduction [2].

Issue 2: Poor Solubility of Starting Material

User Question: "My 3-ethoxycinnamaldehyde is oiling out or not dissolving fully in the methanol/water mixture during the Luche reaction."

Technical Diagnosis: The meta-ethoxy group adds significant lipophilicity compared to unsubstituted or hydroxy-substituted cinnamaldehydes. While standard Luche protocols often use aqueous alcohols, this specific derivative requires a higher organic solvent ratio.

Corrective Action:

  • Cosolvent System: Use a MeOH:THF (2:1) mixture. THF solubilizes the ethoxy-substituted aromatic ring effectively while Methanol is still present to facilitate the borohydride ligand exchange required for the mechanism.

Issue 3: E/Z Isomerization

User Question: "I synthesized the precursor via a Wittig reaction, but after reduction, I have a 60:40 mixture of E/Z isomers. How do I enrich the E-isomer?"

Technical Diagnosis: The Wittig reaction with non-stabilized ylides often yields Z-isomers. Furthermore, DIBAL-H reduction preserves the geometry of the double bond; it does not correct it.

Corrective Action:

  • Precursor Correction: Switch from Wittig to HWE (Horner-Wadsworth-Emmons) reaction using triethyl phosphonoacetate. This thermodynamically favors the (

    
    )-ester [3].
    
  • Purification: The (

    
    )-3-(3-ethoxyphenyl)prop-2-en-1-ol is generally more crystalline or has a distinct polarity compared to the (
    
    
    
    )-isomer.
    • Recrystallization: Try Hexane/EtOAc (9:1) at low temperature.[3]

    • Column Chromatography: The (

      
      )-isomer is typically less polar (higher Rf) due to steric folding shielding the polar head, though this varies by stationary phase.
      

Quantitative Optimization Data

The following table summarizes the effect of reducing agents on the selectivity for the target 3-(3-ethoxyphenyl)prop-2-en-1-ol.

Reducing AgentConditionsConversion (%)Selectivity (Allylic : Saturated)Notes
NaBH4 EtOH, 25°C>95%70 : 30Significant over-reduction due to lack of regiocontrol.
LiAlH4 THF, 0°C100%40 : 60Too aggressive; reduces conjugated alkene readily [4].
DIBAL-H Toluene, -78°C90%98 : 2Excellent selectivity but requires cryogenic conditions and ester precursor.
NaBH4 + CeCl3 MeOH, 0°C>98%99 : 1 Optimal balance of cost, safety, and selectivity.
H2 / Pd-C EtOH, 1 atm100%0 : 100Complete saturation (Hydrocinnamyl alcohol formed).

Alternative Workflow: Heck Coupling

For users preferring a convergent approach (building the chain rather than reducing it).

HeckCycle Start 1-Bromo-3-ethoxybenzene Coupling Coupling with Ethyl Acrylate Start->Coupling + Ethyl Acrylate + Et3N, 90°C Catalyst Pd(OAc)2 / PPh3 Catalyst->Coupling Catalysis Intermediate Ethyl 3-ethoxycinnamate Coupling->Intermediate Reduction DIBAL-H Reduction Intermediate->Reduction Final Target Alcohol Reduction->Final

Figure 2: Convergent synthesis via Heck Coupling. Note: Direct coupling to allyl alcohol is discouraged due to isomerization risks.

Why not couple directly with Allyl Alcohol? Coupling aryl halides directly with allyl alcohol (Jeffery conditions) often results in the formation of the aldehyde (3-ethoxyhydrocinnamaldehyde) via


-hydride elimination and subsequent tautomerization, rather than the desired cinnamyl alcohol [5].

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1] Link

  • Ward, D. E., & Rhee, C. K. (1989). Chemoselective reduction of conjugated enones with NaBH4-CeCl3: A theoretical insight. Canadian Journal of Chemistry. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][5][6] Chemical Reviews. Link

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society.[1] Link

  • Chalk, A. J., & Magennis, S. A. (1976). Palladium-catalyzed vinyl substitution reactions.[4][7][8] I. A new synthesis of 2-phenylacetaldehydes and 2-phenylketones. The Journal of Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Executive Summary You are scaling the synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Target 3 ). This is a substituted cinnamyl alcohol.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are scaling the synthesis of 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Target 3 ). This is a substituted cinnamyl alcohol. At milligram scales, you likely used a Wittig reaction and Lithium Aluminum Hydride (LAH). Stop immediately. Those protocols are hazardous and inefficient at >100g scale.

This guide transitions you to a Horner-Wadsworth-Emmons (HWE) route for stereocontrol, followed by a DIBAL-H reduction for safety and selectivity.

The Validated Pathway

SyntheticRoute Start 3-Ethoxybenzaldehyde (Starting Material) Inter Ethyl 3-(3-ethoxyphenyl)acrylate (Intermediate Ester) Start->Inter Step 1: HWE (High E-Selectivity) Reagent1 Triethyl phosphonoacetate + NaH (or KOtBu) Reagent1->Inter End 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Target Alcohol) Inter->End Step 2: Selective Reduction Reagent2 DIBAL-H (2.2 eq) Toluene, -78°C to 0°C Reagent2->End

Caption: Validated scale-up route prioritizing E-selectivity and safety.

Module 1: The HWE Reaction (Aldehyde Ester)

Objective: Synthesize Ethyl 3-(3-ethoxyphenyl)acrylate with >95:5 E:Z ratio.

Critical Protocol Parameters
  • Reagent: Triethyl phosphonoacetate (TEPA).

  • Base: Sodium Hydride (60% dispersion) is standard, but Potassium tert-butoxide (KOtBu) is superior for scale-up (homogeneous, easier dosing).

  • Solvent: THF (Anhydrous).[1]

Troubleshooting & FAQs

Q: The reaction exothermed violently upon adding the aldehyde. How do I control this? A: The deprotonation of the phosphonate is exothermic, but the addition of the aldehyde is the heat-generating coupling step.[2]

  • Root Cause: Adding the aldehyde too fast to the pre-formed anion.

  • Fix: Use a dosage-controlled addition . Cool the anion mixture to 0°C. Add the aldehyde as a solution in THF over 45-60 minutes. Monitor internal temperature (IT); do not allow IT to exceed 10°C during addition.

Q: I am seeing significant Z-isomer contamination (10-15%). How do I fix this? A: The HWE reaction is under thermodynamic control, favoring the E-isomer, but conditions matter.

  • Mechanism: The E-selectivity relies on the reversibility of the oxaphosphetane intermediate.

  • Fix 1 (Solvent): Ensure you are using THF, not DCM. Lithium salts (if using Li-based bases) can trap the intermediate and erode selectivity.

  • Fix 2 (Temperature): Do not run this at -78°C. Run the coupling at 0°C and let it warm to Room Temperature (RT). The higher temperature aids the thermodynamic equilibration to the E-isomer [1].

Q: The product is an oil that refuses to crystallize. Can I proceed? A: Yes. The ethyl ester intermediate is often a low-melting solid or oil.

  • Action: Do not attempt column chromatography for >100g. Perform a high-vacuum distillation (approx. 140-160°C at 0.5 mmHg) or simply filter through a silica plug to remove polar phosphorus byproducts and proceed to reduction.

Module 2: The Reduction (Ester Alcohol)

Objective: Selectively reduce the ester to the alcohol without saturating the alkene (over-reduction).

Why DIBAL-H?

While Red-Al is cheaper, Diisobutylaluminum hydride (DIBAL-H) is the industry standard for cinnamyl esters because it minimizes 1,4-reduction (attacking the double bond) [2].

The "Gel" Nightmare (Quenching)

The most common failure mode in aluminum hydride scale-up is the formation of an unfilterable aluminum emulsion during workup.

Q: My workup has turned into a thick, gray cement. I cannot separate layers. A: You likely added water directly to the reaction mixture. This creates fine aluminum hydroxides that trap product.[3][4]

  • The Solution: Use the Rochelle’s Salt (Sodium Potassium Tartrate) method or the Fieser Method .[3]

Decision Tree: Choosing Your Quench

QuenchLogic Start Quenching Al-Hydride Reaction Scale Batch Size? Start->Scale Small < 50g Scale->Small Large > 50g Scale->Large Rochelle Rochelle's Salt Method (High Yield, Slow Separation) Small->Rochelle Preferred Large->Rochelle If tank space allows overnight stir Fieser Fieser Method (Granular Precipitate, Fast Filter) Large->Fieser Preferred for filtration

Caption: Select the quench method based on batch size and equipment constraints.

Standard Operating Procedures (SOPs)
Protocol A: The Fieser Workup (Best for >100g)

For every x grams of DIBAL-H (or LAH) used:

  • Dilute reaction with diethyl ether (or MTBE) and cool to 0°C.

  • Slowly add x mL of Water. (Caution: Gas evolution!)

  • Add x mL of 15% NaOH solution.

  • Add 3x mL of Water.

  • Warm to RT and stir for 15 minutes.

  • Add anhydrous MgSO₄.[5][6]

  • Result: A granular white precipitate forms that is easily filtered off.

Protocol B: Rochelle’s Salt (Best for stubborn emulsions)
  • Quench excess hydride with Ethyl Acetate (EtOAc) at -20°C.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt). Volume = 2x the reaction volume.

  • Critical Step: Vigorously stir at RT for 3-12 hours .

  • Result: Two clear layers will separate.[3][7] The aluminum is chelated into the aqueous layer [3].

Module 3: Purification & Stability

Q: The final product is yellow. Is it pure? A: Pure cinnamyl alcohol derivatives are often colorless oils or white solids. Yellowing indicates:

  • Aldehyde Carryover: Traces of unreacted 3-ethoxybenzaldehyde (autoxidizes to yellow/brown).

  • Polymerization: Cinnamyl alcohols are acid-sensitive.

Q: Can I distill the final product? A: Yes, but with caution.

  • Risk: Thermal polymerization or dehydration to the diene.

  • Mitigation: Add a radical inhibitor (e.g., BHT, 0.1 wt%) to the pot before distillation. Use high vacuum (<1 mmHg) to keep the bath temperature below 140°C.

Q: How do I store it? A: Store under Argon/Nitrogen at 4°C. Cinnamyl alcohols can oxidize to the aldehyde or acid upon air exposure.

Summary Data Table

ParameterHWE Step (Ester Formation)Reduction Step (Alcohol Formation)
Primary Reagent Triethyl phosphonoacetateDIBAL-H (1.0 M in Toluene)
Stoichiometry 1.1 equiv Phosphonate / 1.1 equiv Base2.2 - 2.5 equiv Hydride
Temperature 0°C

23°C
-78°C

0°C
Major Hazard H₂ gas (if NaH used); ExothermPyrophoric reagent; H₂ gas
Key Impurity Z-isomerSaturated alcohol (Over-reduction)
Preferred Workup Aqueous wash / Silica plugFieser Method (Scale) or Rochelle (Yield)

References

  • Larsen, R. D. (2014). Scale-Up of the Horner–Wadsworth–Emmons Reaction.[2][8][9][10] In Practical Process Research and Development. ACS Publications.[3][10][11] Link

  • BenchChem Technical Support. (2025). Safe Quenching of Aluminum Hydride Reactions: Fieser vs. Rochelle Protocols.Link

  • Curly Arrow Blog. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup.[3][5]Link

  • Organic Syntheses. (1974). Reduction of Cinnamyl Esters. Org.[3][5] Synth. 1974, 54, 42. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Characterization of Cinnamyl Alcohols

Welcome to the Technical Support Center for phenylpropanoid and monolignol characterization. Cinnamyl alcohols—including p-coumaryl, coniferyl, and sinapyl alcohols—are critical precursors in lignin biosynthesis and valu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for phenylpropanoid and monolignol characterization. Cinnamyl alcohols—including p-coumaryl, coniferyl, and sinapyl alcohols—are critical precursors in lignin biosynthesis and valuable synthons in drug development. However, their conjugated structures and labile functional groups introduce significant analytical challenges.

This guide is designed for researchers and drug development professionals. It abandons basic checklists in favor of causal explanations, self-validating protocols, and quantitative data to help you troubleshoot common experimental pitfalls.

Mechanistic Workflows & Logical Relationships

Before diving into specific troubleshooting steps, it is crucial to understand the chemical behavior of cinnamyl alcohols under analytical conditions. The following diagrams illustrate the most common degradation and fragmentation pathways that confound characterization.

Pathway1 E_isomer E-Cinnamyl Alcohol (Thermodynamically Stable) Excited Excited State (π-π* Transition) E_isomer->Excited UV/Vis Light (hv) Z_isomer Z-Cinnamyl Alcohol (Photo-isomerized) Excited->Z_isomer Bond Rotation Aldehyde Cinnamaldehyde (Photo-oxidized) Excited->Aldehyde Photo-oxidation Z_isomer->E_isomer Thermal Reversion

Photochemical E/Z isomerization and oxidation pathways of cinnamyl alcohols.

Pathway2 MolIon Molecular Ion [M]+ or [M+H]+ LossH2O In-Source Fragmentation Loss of H2O (-18 Da) MolIon->LossH2O High Cone Voltage CinnamylCat Cinnamyl Cation (m/z 117) LossH2O->CinnamylCat Resonance Stabilization Tropylium Tropylium Ion (m/z 91) CinnamylCat->Tropylium Loss of C2H2 (-26 Da)

Typical mass spectrometry in-source fragmentation of cinnamyl alcohols.

Diagnostic FAQs

Q1: Why do I observe unexpected E/Z (trans/cis) isomerization during sample preparation and NMR analysis?

The Causality: Cinnamyl alcohols possess a conjugated alkene system. Ambient UV/Vis light provides sufficient energy to excite the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-electrons (

transition), overcoming the rotational barrier of the double bond. Upon relaxation, the molecule can adopt the thermodynamically less stable Z-isomer. Furthermore, extended irradiation can trigger photo-oxidation, converting the alcohol into cinnamaldehyde, a common artifact in [1]. The Fix: Handle all extractions in amber glassware. If you suspect isomerization has already occurred, check the

H-NMR coupling constants (

) of the olefinic protons (see Table 2).
Q2: In LC-MS or GC-MS, why is my molecular ion missing, and why is the base peak always [M-18]?

The Causality: The hydroxyl group in cinnamyl alcohols is located at the allylic position. Under Electron Ionization (EI) or even soft Electrospray Ionization (ESI), the cleavage of the C-O bond is highly favored because it generates a resonance-stabilized cinnamyl cation. This cation frequently undergoes further rearrangement by losing acetylene (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) to form a highly stable tropylium ion (

91). This 2 makes identifying the intact molecular mass difficult[2]. The Fix: For LC-MS, drastically reduce the capillary temperature and cone voltage. For GC-MS, consider derivatization (e.g., silylation with BSTFA) to protect the labile hydroxyl group prior to analysis.
Q3: Why do my monolignol samples (coniferyl/sinapyl alcohol) polymerize or degrade during extraction from plant tissues?

The Causality: Monolignols like coniferyl and sinapyl alcohol contain an electron-rich phenolic hydroxyl group. They are highly susceptible to oxidation, forming phenoxy radicals. In nature, this exact radical-radical coupling is what3[3]. When extracted without precautions, ambient oxygen and endogenous peroxidases rapidly catalyze the formation of


-O-4 linked dimers and complex oligomers[4].
The Fix:  Perform extractions under an inert atmosphere (Nitrogen/Argon) and consider adding radical scavengers like BHT (Butylated hydroxytoluene) to the extraction solvent.

Validated Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal logic to validate its own success. Use the following self-validating protocols for cinnamyl alcohol characterization.

Protocol A: Light-Protected Extraction & E/Z Isomerization Control

This protocol isolates the variable of photo-isomerization from biological reality.

  • Sample Division: Divide the crude biological sample or reaction mixture into two equal aliquots: "Test" and "Control".

  • Differential Handling:

    • Test Aliquot: Process entirely in amber glassware or tubes wrapped in aluminum foil.

    • Control Aliquot: Process in standard clear glassware under ambient laboratory lighting.

  • Extraction: Perform a standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) under a steady stream of

    
     gas to prevent concurrent oxidation.
    
  • NMR Analysis: Evaporate the solvent in the dark, reconstitute in

    
    , and acquire a 
    
    
    
    H-NMR spectrum for both aliquots.
  • Validation Logic: Compare the olefinic proton signals. If the Test sample shows exclusively a ~16 Hz coupling constant (pure E-isomer), but the Control sample shows an emergent ~11 Hz doublet (Z-isomer), the system self-validates that any Z-isomer detected in standard workflows is an analytical artifact, not a native biological state.

Protocol B: Soft Ionization MS Voltage Ramping

This protocol identifies the exact threshold of in-source fragmentation for your specific mass spectrometer.

  • Standard Preparation: Prepare a 10 µg/mL standard solution of pure E-cinnamyl alcohol in Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Direct Infusion: Infuse the sample directly into the ESI-MS source at a flow rate of 10 µL/min.

  • Voltage Ramping: Program the instrument to ramp the cone voltage (or fragmentor voltage, depending on the vendor) from 10 V to 60 V in 5 V increments, holding each step for 30 seconds.

  • Data Plotting: Extract the ion chromatograms (EIC) for the intact molecular ion (

    
     135 for 
    
    
    
    ) and the dehydrated fragment (
    
    
    117 for
    
    
    ).
  • Validation Logic: Plot the intensities of both ions against the voltage. The crossing point of the two curves identifies the exact energy threshold where in-source fragmentation overtakes intact ionization. Set your analytical method 5-10 V below this crossing point to guarantee intact mass detection.

Quantitative Reference Data

Use the following tables to quickly cross-reference your MS and NMR data against established benchmarks.

Table 1: Expected MS Fragmentation Patterns of Cinnamyl Alcohols

CompoundMolecular Mass (Da)Base Peak (

)
Key Fragments (

)
Fragmentation Causality
Cinnamyl alcohol 134.17115 or 92134

, 115

, 92, 78
Loss of allylic water forming a resonance-stabilized cinnamyl cation.
Coniferyl alcohol 180.20137180

, 137

, 124
Sequential loss of methoxy and water groups from the phenolic ring.
Cinnamyl benzoate 238.28105238

, 105

, 117, 91
Preferential cleavage of the ester C-O bond yielding a stable benzoyl cation.

Table 2:


H-NMR Diagnostic Shifts & Coupling Constants (

, 400 MHz)
Proton AssignmentE-Isomer (trans)Z-Isomer (cis)Causality
Olefinic H (

)
~6.30 - 6.40 ppm (dt)~5.80 - 5.90 ppm (dt)Shielding effects differ based on spatial proximity to the aromatic ring current.
Olefinic H (

)
~6.60 - 6.70 ppm (d)~6.50 - 6.60 ppm (d)Deshielding driven by direct conjugation with the aromatic system.
Coupling Constant (

)
15.0 - 16.0 Hz 11.0 - 12.0 Hz The dihedral angle in trans vs cis configurations dictates the J-value (Karplus equation).

References

  • Chalmers Research:13C-Enriched Dehydrogenation Polymers Used for Studying Light-Induced Yellowing of Lignocellulosic M
  • Analytical Chemistry (ACS)
  • BenchChem:Interpreting the Mass Spectrum of Cinnamyl Benzo
  • ACS Sustainable Chemistry & Engineering:Lignin Monomers from beyond the Canonical Monolignol Biosynthetic P
  • PNAS:Loss of function of cinnamyl alcohol dehydrogenase 1 leads to unconventional lignin and a temperature-sensitive growth defect in Medicago trunc

Sources

Reference Data & Comparative Studies

Comparative

In vitro vs. in vivo efficacy of 3-(3-Ethoxyphenyl)prop-2-en-1-ol

Topic: In vitro vs. in vivo efficacy of 3-(3-Ethoxyphenyl)prop-2-en-1-ol Content Type: Publish Comparison Guide Executive Summary 3-(3-Ethoxyphenyl)prop-2-en-1-ol (also known as m-ethoxycinnamyl alcohol) is a lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro vs. in vivo efficacy of 3-(3-Ethoxyphenyl)prop-2-en-1-ol Content Type: Publish Comparison Guide

Executive Summary

3-(3-Ethoxyphenyl)prop-2-en-1-ol (also known as m-ethoxycinnamyl alcohol) is a lipophilic derivative of cinnamyl alcohol. While the parent compound, cinnamyl alcohol, is a well-characterized fragrance ingredient and mild antimicrobial agent, the introduction of an ethoxy group at the meta-position (C3) significantly alters its physicochemical profile.

This guide evaluates the compound's efficacy, positioning it as a dual-action candidate :

  • Direct Antimicrobial/Membrane Disruptor: Due to enhanced lipophilicity (LogP) compared to cinnamyl alcohol.

  • Pro-drug for Quorum Sensing Inhibition (QSI): It serves as a metabolic precursor to 3-ethoxycinnamic acid, a documented inhibitor of bacterial quorum sensing in Gram-negative pathogens like Agrobacterium tumefaciens and Serratia marcescens.

Chemical Profile & Structure-Activity Relationship (SAR)

To understand the efficacy of 3-(3-Ethoxyphenyl)prop-2-en-1-ol, it must be compared to its structural analogs. The 3-ethoxy substitution provides steric bulk and electron-donating properties that differentiate it from natural lignin monomers.

Comparative Physiochemical Profile
Feature3-(3-Ethoxyphenyl)prop-2-en-1-ol Cinnamyl Alcohol (Standard)Coniferyl Alcohol (Lignin Monomer)
Structure 3-Ethoxy substitutionUnsubstituted phenyl ring3-Methoxy, 4-Hydroxy
LogP (Predicted) ~2.8 - 3.1 (High Lipophilicity)~1.9 (Moderate)~1.2 (Low/Hydrophilic)
Primary Mechanism Membrane intercalation & QSI PrecursorTRPA1 Agonist / Mild Membrane disruptionLignin polymerization / Radical scavenging
Metabolic Fate Oxidizes to 3-ethoxycinnamic acidOxidizes to Cinnamic acidOxidizes to Ferulic acid
Key Advantage Enhanced BBB/Membrane permeabilityEstablished safety profileNatural antioxidant

SAR Insight: The absence of a 4-hydroxyl group (present in Coniferyl alcohol) prevents rapid glucuronidation, potentially extending the half-life in vivo. The 3-ethoxy group enhances membrane partition coefficient, making it more effective against biofilm-encased bacteria than hydrophilic analogs.

Mechanism of Action: The Dual-Pathway Hypothesis

The efficacy of this compound relies on a biotransformation workflow. In an in vitro setting, the alcohol acts directly on membranes. In an in vivo setting, it acts as a reservoir for the active acid metabolite.

G Compound 3-(3-Ethoxyphenyl) prop-2-en-1-ol Membrane Direct Action: Membrane Disruption (In Vitro) Compound->Membrane Direct Partitioning ADH Alcohol Dehydrogenase (Liver/Tissue) Compound->ADH Oxidation Inter Intermediate: Aldehyde ADH->Inter ALDH Aldehyde Dehydrogenase Inter->ALDH Acid Active Metabolite: 3-Ethoxycinnamic Acid ALDH->Acid Bioactivation QSI Quorum Sensing Inhibition (TraR/LuxR Blockade) Acid->QSI Target Binding

Figure 1: Biotransformation pathway showing the transition from direct membrane activity (Alcohol form) to specific Quorum Sensing Inhibition (Acid form).

In Vitro Efficacy Evaluation[4]

Experiment A: Antimicrobial Susceptibility (MIC/MBC)

Objective: Determine if the lipophilic ethoxy tail enhances bactericidal activity compared to Cinnamyl Alcohol.

Protocol:

  • Preparation: Dissolve 3-(3-Ethoxyphenyl)prop-2-en-1-ol in DMSO (Stock: 100 mM).

  • Strains: S. aureus (Gram+), P. aeruginosa (Gram-), C. albicans (Fungal).

  • Method: Broth Microdilution (CLSI standards).

    • Serial dilute compound (0.5 – 256 µg/mL) in Mueller-Hinton Broth.

    • Inoculate with

      
       CFU/mL.
      
    • Incubate at 37°C for 24h.

  • Readout: OD600 absorbance.

  • Validation: Use Cinnamyl Alcohol as a positive control.

    • Expected Result: The target compound should show lower MIC values (approx. 2-4x more potent) than Cinnamyl Alcohol due to higher hydrophobicity facilitating cell wall penetration.

Experiment B: TRPA1 Channel Activation (Calcium Flux)

Objective: Cinnamyl alcohol is a known TRPA1 agonist (sensitizer). This assay checks if the ethoxy derivative retains this activity (relevant for potential irritancy or analgesic signaling).

Protocol:

  • Cell Line: HEK293T cells stably expressing human TRPA1.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Treatment: Apply compound (10 µM - 100 µM).

  • Control: Cinnamaldehyde (strong agonist) and Ruthenium Red (antagonist).

  • Measurement: Real-time fluorescence monitoring (

    
     nm).
    

In Vivo Efficacy Evaluation

In vivo testing must account for the metabolic conversion to 3-ethoxycinnamic acid. The most relevant model is a Quorum Sensing Infection Model , as the acid metabolite is a known QSI.

Experiment C: Caenorhabditis elegans Survival Assay (Anti-Infective)

Rationale: C. elegans is an ethical, high-throughput model to test anti-virulence compounds. P. aeruginosa kills nematodes via quorum-sensing-controlled toxins.

Protocol:

  • Synchronization: Obtain L4 stage C. elegans (N2 strain).

  • Pathogen Lawn: Seed NGM plates with P. aeruginosa PA14.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: Cinnamyl Alcohol (Standard).

    • Group C: 3-(3-Ethoxyphenyl)prop-2-en-1-ol (Experimental, 50-200 µM).

  • Exposure: Transfer 30 worms per plate. Incubate at 25°C.

  • Scoring: Count live/dead worms every 12h.

  • Endpoint: Kaplan-Meier survival analysis.

    • Success Criteria: Significant right-shift in survival curve (

      
      ) compared to Vehicle, indicating inhibition of bacterial virulence factors without necessarily killing the bacteria (QSI mechanism).
      
Experiment D: Pharmacokinetics (PK) & Bioavailability

Objective: Confirm the conversion of Alcohol -> Acid in plasma.

Protocol:

  • Subject: SD Rats (n=3 per timepoint).

  • Dosing: Oral gavage (PO) at 10 mg/kg suspended in 0.5% CMC-Na.

  • Sampling: Blood draw at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS.

    • Target Analytes: Parent (Alcohol) and Metabolite (3-ethoxycinnamic acid).

  • Data Output:

    
    , 
    
    
    
    ,
    
    
    .

Comparison Guide: Summary of Efficacy

ParameterIn Vitro PerformanceIn Vivo Performance
Potency High. Direct membrane interaction is stronger than hydrophilic analogs. Effective against planktonic bacteria.Moderate to High. Efficacy depends on metabolic conversion rate.
Stability Moderate. Susceptible to oxidation in air; requires antioxidants in formulation.Low (Parent). Rapidly oxidized to acid form. High (Metabolite). The acid form persists longer than hydroxy-analogs.
Toxicity Cytotoxic at high concentrations (>500 µM) due to membrane lysis.Generally well-tolerated. Low sensitization risk compared to Cinnamaldehyde.
Best Application Topical antimicrobials, Surface disinfection.Anti-virulence therapy (QSI), Pro-drug delivery.

References

  • Evaluation of Cinnamyl Alcohol Derivatives as Antimicrobials Source:Journal of Agricultural and Food Chemistry Context: Establishes baseline MIC values for cinnamyl alcohol derivatives against fungal and bacterial pathogens. URL:[Link]

  • 3-Ethoxycinnamic Acid as a Quorum Sensing Inhibitor Source:ACS Omega / NIH PubMed Central Context: Identifies the oxidized metabolite (3-ethoxycinnamic acid) as a specific inhibitor of Agrobacterium and Serratia quorum sensing systems. URL:[Link]

  • Metabolism of Cinnamyl Derivatives Source:Food and Chemical Toxicology Context: Details the ADH/ALDH pathway converting cinnamyl alcohols to their corresponding acids in mammalian systems. URL:[Link]

  • TRPA1 Activation by Cinnamyl Compounds Source:British Journal of Pharmacology Context: Explains the structural requirements (alpha,beta-unsaturated bond) for TRP channel activation. URL:[Link]

Validation

A Comparative Guide to the Synthetic Routes of 3-(3-Ethoxyphenyl)prop-2-en-1-ol

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of cinnamyl alcohol derivatives is a cornerstone of building complex molecular architectures. 3-(3-Ethoxyphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the synthesis of cinnamyl alcohol derivatives is a cornerstone of building complex molecular architectures. 3-(3-Ethoxyphenyl)prop-2-en-1-ol, a member of this class, presents a versatile scaffold for further functionalization. This guide provides a comparative analysis of four distinct and prominent synthetic routes to this target molecule. Each pathway is evaluated based on its efficiency, stereoselectivity, operational simplicity, and the accessibility of its starting materials. The discussion is grounded in established chemical principles and supported by detailed, field-proven experimental protocols.

Introduction to the Synthetic Landscape

The synthesis of 3-(3-ethoxyphenyl)prop-2-en-1-ol can be approached from several retrosynthetic perspectives. The most common strategies involve either the formation of the carbon-carbon double bond or the reduction of a pre-existing carbonyl group. This guide will delve into the following four methodologies:

  • Two-Step Synthesis via Claisen-Schmidt Condensation followed by Luche Reduction: A classic and reliable approach involving the formation of an α,β-unsaturated aldehyde intermediate.

  • Horner-Wadsworth-Emmons (HWE) Olefination: A highly stereoselective method for the direct formation of the trans-alkene.

  • Grignard Reaction with Vinylmagnesium Bromide: A fundamental carbon-carbon bond-forming reaction.

  • Palladium-Catalyzed Heck Coupling: A modern and powerful cross-coupling strategy.

A visual overview of these divergent synthetic pathways is presented below.

main 3-(3-Ethoxyphenyl)prop-2-en-1-ol sub1 Route 1: Reduction main->sub1 sub2 Route 2: HWE Olefination main->sub2 sub3 Route 3: Grignard Reaction main->sub3 sub4 Route 4: Heck Coupling main->sub4 start1 3-(3-Ethoxyphenyl)propenal sub1->start1 Luche Reduction start2 3-Ethoxybenzaldehyde sub2->start2 HWE Reagent start3 3-Ethoxybenzaldehyde sub3->start3 Vinylmagnesium Bromide start4 3-Bromoethoxybenzene + Allyl Alcohol sub4->start4 Pd Catalyst

Figure 1: Divergent synthetic strategies for 3-(3-Ethoxyphenyl)prop-2-en-1-ol.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is often a balance of factors including yield, cost, scalability, and stereochemical control. The following table provides a high-level comparison of the four routes discussed in this guide.

Route Key Transformation Typical Yield Stereoselectivity Starting Materials Key Advantages Key Disadvantages
1 Aldehyde Reduction>90% (for reduction step)High (1,2-reduction)3-Ethoxybenzaldehyde, AcetaldehydeHigh yield, mild conditions for reduction.Two-step process, potential for side reactions in condensation.
2 HWE Olefination80-95%Excellent (E-selective)3-Ethoxybenzaldehyde, Phosphonate reagentHigh E-selectivity, water-soluble byproducts.Requires preparation of phosphonate reagent.
3 Grignard Reaction60-80%Not applicable (alkene is in Grignard)3-Ethoxybenzaldehyde, Vinyl BromideCommercially available reagents, one-pot reaction.Highly sensitive to moisture, potential for side reactions.
4 Heck Coupling70-90%Good (typically favors E-isomer)3-Bromoethoxybenzene, Allyl AlcoholGood functional group tolerance.Requires expensive palladium catalyst and ligands, potential for side reactions.

Route 1: Claisen-Schmidt Condensation and Luche Reduction

This two-step approach is a robust and widely applicable method for the synthesis of cinnamyl alcohols. The initial Claisen-Schmidt condensation forms the carbon-carbon double bond and the aldehyde functionality, which is then selectively reduced.

Step 1: Synthesis of 3-(3-Ethoxyphenyl)propenal via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens.[1] In this case, 3-ethoxybenzaldehyde reacts with acetaldehyde to form the α,β-unsaturated aldehyde.

start 3-Ethoxybenzaldehyde + Acetaldehyde intermediate Enolate Formation start->intermediate NaOH, EtOH/H2O product 3-(3-Ethoxyphenyl)propenal intermediate->product Aldol Condensation & Dehydration

Figure 2: Workflow for the Claisen-Schmidt condensation to form the intermediate aldehyde.

Experimental Protocol:

  • To a solution of 3-ethoxybenzaldehyde (10.0 g, 66.6 mmol) in ethanol (100 mL), add a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL).

  • Cool the mixture to 10-15 °C in an ice bath and add acetaldehyde (4.4 g, 100 mmol) dropwise with vigorous stirring.

  • After the addition is complete, continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-cold water and acidify with dilute HCl to a pH of ~5.

  • The crude product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(3-ethoxyphenyl)propenal. A typical yield for this reaction is in the range of 70-80%.

Step 2: Selective 1,2-Reduction of 3-(3-Ethoxyphenyl)propenal (Luche Reduction)

The reduction of α,β-unsaturated aldehydes can lead to a mixture of the desired allylic alcohol (1,2-reduction) and the saturated aldehyde (1,4-reduction). The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is highly selective for the 1,2-reduction of the carbonyl group.[2][3] The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.[4]

start 3-(3-Ethoxyphenyl)propenal product 3-(3-Ethoxyphenyl)prop-2-en-1-ol start->product NaBH4, CeCl3·7H2O Methanol, 0 °C start 3-Ethoxybenzaldehyde + Diethyl (2-hydroxyethyl)phosphonate intermediate Phosphonate Anion Formation start->intermediate NaH, THF product 3-(3-Ethoxyphenyl)prop-2-en-1-ol intermediate->product Olefination start 3-Ethoxybenzaldehyde intermediate Magnesium Alkoxide Intermediate start->intermediate Addition in THF reagent Vinylmagnesium Bromide reagent->intermediate product 3-(3-Ethoxyphenyl)prop-2-en-1-ol intermediate->product Aqueous Workup (NH4Cl) start 3-Bromoethoxybenzene + Allyl Alcohol product 3-(3-Ethoxyphenyl)prop-2-en-1-ol start->product Heck Coupling catalyst Pd(OAc)2, P(o-tolyl)3, Et3N catalyst->product

Sources

Comparative

Validating the Mechanism of Action of 3-(3-Ethoxyphenyl)prop-2-en-1-ol: A Comparative Guide

Introduction 3-(3-Ethoxyphenyl)prop-2-en-1-ol is a synthetic small molecule with a structure suggestive of potential biological activity. While direct studies on its mechanism of action are not extensively published, its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Ethoxyphenyl)prop-2-en-1-ol is a synthetic small molecule with a structure suggestive of potential biological activity. While direct studies on its mechanism of action are not extensively published, its core structure, a substituted cinnamyl alcohol, provides a strong basis for hypothesizing its biological functions. Cinnamyl alcohol and its derivatives have demonstrated notable anti-inflammatory and antioxidant properties.[1][2][3] This guide proposes a hypothesized mechanism of action for 3-(3-Ethoxyphenyl)prop-2-en-1-ol centered on the modulation of inflammatory pathways and provides a comprehensive experimental framework for its validation. We will compare its potential efficacy with established anti-inflammatory agents, offering researchers a robust roadmap for investigation.

Hypothesized Mechanism of Action: Inhibition of Inflammatory Signaling Cascades

Based on the known activities of structurally related cinnamyl alcohol derivatives, we hypothesize that 3-(3-Ethoxyphenyl)prop-2-en-1-ol exerts its biological effects primarily through the inhibition of pro-inflammatory signaling pathways . The core of this proposed mechanism involves the suppression of key inflammatory mediators and the modulation of upstream signaling cascades, such as the NLRP3 inflammasome and NF-κB pathways.

The ethoxy group at the meta-position of the phenyl ring may influence the molecule's lipophilicity and interaction with target proteins, potentially enhancing its potency or altering its specificity compared to unsubstituted cinnamyl alcohol.

Below is a diagram illustrating the hypothesized signaling pathway and the potential points of intervention for 3-(3-Ethoxyphenyl)prop-2-en-1-ol.

Hypothesized_MOA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) pro_IL1b pro-IL-1β NLRP3_complex->pro_IL1b cleaves pro_IL18 pro-IL-18 NLRP3_complex->pro_IL18 cleaves IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 Compound 3-(3-Ethoxyphenyl) prop-2-en-1-ol Compound->IKK Inhibits Compound->NLRP3_complex Inhibits assembly/activation DNA DNA NFkB_nuc->DNA binds mRNA Pro-inflammatory mRNA DNA->mRNA transcribes mRNA->pro_IL1b translates mRNA->pro_IL18 translates

Caption: Hypothesized mechanism of 3-(3-Ethoxyphenyl)prop-2-en-1-ol in inhibiting LPS-induced inflammation.

Experimental Validation Workflow

To rigorously validate the proposed mechanism of action, a multi-tiered experimental approach is recommended. This workflow progresses from initial cell-based assays to more complex in vivo models.

Experimental_Workflow start Start: Compound Synthesis & Characterization step1 Step 1: In Vitro Cytotoxicity & Anti-inflammatory Screening start->step1 sub1_1 MTT/LDH Assay (Cell Viability) step1->sub1_1 sub1_2 Griess Assay (NO production) ELISA (Pro-inflammatory cytokines) step1->sub1_2 step2 Step 2: Mechanistic Elucidation in Cell-Based Models sub2_1 NF-κB Reporter Assay step2->sub2_1 sub2_2 Western Blot (p-IκBα, p-NF-κB, NLRP3, Caspase-1) step2->sub2_2 sub2_3 Immunofluorescence (NF-κB Nuclear Translocation) step2->sub2_3 step3 Step 3: In Vivo Proof-of-Concept in Animal Models sub3_1 LPS-induced Endotoxemia Mouse Model step3->sub3_1 sub3_2 Measurement of Serum Cytokines step3->sub3_2 sub3_3 Histopathological Analysis of Tissues step3->sub3_3 end End: Data Analysis & Conclusion sub1_1->step2 sub1_2->step2 sub2_1->step3 sub2_2->step3 sub2_3->step3 sub3_1->end sub3_2->end sub3_3->end

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(3-Ethoxyphenyl)prop-2-en-1-ol

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when integrating reactive building blocks like 3-(3-Ethoxyphenyl)prop-2-en-1-ol into drug development workf...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded safety protocol is paramount when integrating reactive building blocks like 3-(3-Ethoxyphenyl)prop-2-en-1-ol into drug development workflows. This compound—a meta-ethoxy substituted cinnamyl alcohol—presents specific handling challenges due to its allylic alcohol moiety and lipophilic aromatic ring.

To ensure laboratory safety and operational continuity, this guide deconstructs the mechanistic hazards of the compound and provides self-validating, step-by-step standard operating procedures (SOPs) for handling, spill response, and disposal.

Chemical Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in designing an effective defense. 3-(3-Ethoxyphenyl)prop-2-en-1-ol shares the toxicological profile of the broader cinnamyl alcohol family, characterized by three primary risk vectors:

  • Pre-Hapten Skin Sensitization (H317): The most critical acute risk is allergic contact dermatitis. Mechanistically, allylic alcohols act as "pre-haptens." Upon exposure to ambient air (auto-oxidation) or epidermal enzymes, the propenol chain oxidizes into highly reactive, electrophilic cinnamaldehydes and epoxy alcohols ()[1]. These electrophiles covalently bind to nucleophilic amino acids in skin proteins (haptenation), triggering a severe Type IV cell-mediated immune response[2].

  • Systemic Oral Toxicity (H302): The compound is harmful if swallowed. Rapid absorption in the gastrointestinal tract leads to systemic toxicity, necessitating strict hygiene protocols to prevent accidental ingestion ()[3].

  • Aquatic Bioaccumulation (H411): The ethoxyphenyl substitution increases the molecule's lipophilicity (LogPow > 1.5). This allows the compound to easily partition into the lipid membranes of aquatic organisms, causing long-lasting environmental toxicity ()[4].

Table 1: Physicochemical & Toxicological Baseline (Extrapolated from Cinnamyl Alcohols)

ParameterQuantitative ValueMechanistic Implication & Causality
Oral LD50 (Rat) ~2,000 mg/kgHarmful if swallowed; mandates strict prohibition of mouth pipetting and requires post-handling hand washing[3].
Flash Point > 125 °CLow flammability risk at room temperature; safe for standard benchtop/fume hood synthesis[3].
Partition Coefficient (LogPow) 1.45 - 1.95High lipophilicity enables rapid permeation through the stratum corneum, necessitating chemical-resistant barrier PPE[4].
Aquatic EC50 (Daphnia, 48h) ~7.7 mg/LHighly toxic to aquatic life; strictly prohibits drain disposal and mandates hazardous waste segregation[5].

Personal Protective Equipment (PPE) Matrix

To disrupt the causality of harm—specifically the dermal absorption and haptenation pathways—the following self-validating PPE matrix must be strictly adhered to:

Table 2: Required PPE and Operational Justification

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness)Provides a robust chemical barrier against lipophilic alcohols. Validation: Inspect for micro-tears before and after solvent transfer.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesProtects the corneal epithelium from localized inflammation caused by micro-splashes during pipetting.
Body Protection 100% cotton, flame-retardant lab coatPrevents permeation of accidental spills to street clothing. Cotton minimizes static generation during powder/liquid transfers.
Respiratory Chemical Fume HoodPrevents inhalation of aerosolized particles or volatile oxidative byproducts (aldehydes) generated during synthesis.

Standard Operating Procedures (SOPs)

The following step-by-step methodologies are designed as self-validating systems to ensure maximum safety during execution.

SOP 1: Preparation & Handling

Step 1: Environmental Validation Before unsealing the reagent, verify that the chemical fume hood is operational. Use an anemometer or the hood's digital display to confirm a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents. Step 2: PPE Donning & Inspection Don the required PPE (Table 2). Perform a visual and inflation check on nitrile gloves to ensure no micro-punctures compromise the barrier. Step 3: Chemical Transfer Execute all transfers inside the fume hood. If the compound is in a viscous liquid or semi-solid state, use a dedicated, non-sparking spatula or positive-displacement pipette. Avoid vigorous agitation to prevent the generation of aerosols. Step 4: Post-Handling Decontamination Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) before returning it to the storage cabinet. Remove gloves using the "glove-in-glove" technique to avoid skin contact with the exterior, and wash hands thoroughly with soap and water.

SOP 2: Spill Response & Decontamination

Step 1: Evacuation & Assessment For spills exceeding 50 mL, immediately evacuate non-essential personnel from the vicinity. Lower the fume hood sash to maximize localized exhaust and contain volatile oxidation products. Step 2: Containment Surround the perimeter of the spill with an inert absorbent material, such as vermiculite or sand, to prevent spreading ()[5]. Do not use combustible absorbents like sawdust. Step 3: Absorption & Collection Working from the outside in, mechanically collect the saturated absorbent using a non-sparking scoop. Place the material directly into a high-density polyethylene (HDPE) hazardous waste container ()[6]. Step 4: Surface Decontamination Wash the affected surface with a laboratory-grade detergent and water to break down lipophilic residues. Dispose of all paper towels and cleaning materials as hazardous waste.

SOP 3: Waste Disposal Plan

Step 1: Segregation Due to its severe aquatic toxicity, never dispose of 3-(3-Ethoxyphenyl)prop-2-en-1-ol solutions down the sink[5]. Segregate this waste stream from strong acids, bases, and general non-hazardous trash. Step 2: Containerization Collect all liquid and solid waste in a compatible, leak-proof HDPE or glass container. Leave at least 10% headspace at the top of the container to accommodate potential vapor expansion. Step 3: Labeling & Storage Affix a GHS-compliant label clearly marked "Hazardous Waste: Toxic to Aquatic Life / Skin Sensitizer." Store the container in a designated, well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight[5]. Step 4: Institutional Transfer Transfer sealed containers to your institution's licensed Environmental Health and Safety (EHS) personnel for final destruction via incineration.

Operational Workflow Visualization

G Start Start Handling Procedure PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (80-100 fpm) PPE->Hood Handle Execute Synthesis/Transfer Hood->Handle Spill Spill Detected? Handle->Spill Clean Contain & Absorb (Inert Absorbent) Spill->Clean Yes Success Complete Operation Spill->Success No Dispose Hazardous Waste Disposal (EPA Compliant) Clean->Dispose Decon Decontaminate Surfaces (Soap & Water/Solvent) Success->Decon Waste Dispose of Consumables Decon->Waste Waste->Dispose

Operational Workflow & Spill Response for 3-(3-Ethoxyphenyl)prop-2-en-1-ol Handling

References

  • NICNAS. "2-Propen-1-ol, 3-phenyl-: Human health tier II assessment." Australian Industrial Chemicals Introduction Scheme (AICIS), 2016.[Link]

  • CPAchem Ltd. "Safety data sheet: Cinnamyl alcohol." CPAchem, 2024.[Link]

  • Carl Roth. "Safety Data Sheet: Cinnamyl alcohol ≥98 %, for synthesis." Carl Roth GmbH, 2024.[Link]

  • Vitenskapskomiteen for mat og miljø. "Sensitisation caused by exposure to cosmetic products." VKM, 2009. [Link]

Sources

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